1-(Chloromethoxy)-2-ethoxybenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3 |
InChI Key |
LNJWYUNLMYXOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of 1-(Chloromethoxy)-2-ethoxybenzene in organic solvents
Technical Guide: Solubility Profile and Handling of 1-(Chloromethoxy)-2-ethoxybenzene
Part 1: Executive Summary & Chemical Identity
1.1 The Core Challenge: Solubility vs. Stability
1-(Chloromethoxy)-2-ethoxybenzene is not a standard shelf-stable reagent; it is a highly reactive
Unlike standard organic solids, you cannot simply "dissolve" this compound in a solvent to create a stock solution without rigorous control over the environment. It is an electrophilic alkylating agent that reacts violently with nucleophiles (water, alcohols, amines). Therefore, this guide redefines "solubility" as "Solvent Compatibility and Stability Maintenance."
1.2 Structural Analysis
-
Chemical Name: 1-(Chloromethoxy)-2-ethoxybenzene
-
Functional Class: Aryl Chloromethyl Ether
-
Key Moiety: The chloromethoxy group (-OCH₂Cl) is the reactive center. The chlorine atom is highly labile due to the adjacent oxygen, making the methylene carbon extremely electrophilic.
-
Implication: The compound is prone to rapid hydrolysis and polymerization.
Part 2: Solvent Compatibility Matrix
The following table categorizes solvents based on their suitability for dissolving and storing 1-(Chloromethoxy)-2-ethoxybenzene.
Table 1: Solvent Compatibility for 1-(Chloromethoxy)-2-ethoxybenzene
| Solvent Class | Specific Solvent | Compatibility | Rationale & Mechanism |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Highly Recommended | Excellent solubility; non-nucleophilic. Must be dried over CaH₂ or molecular sieves. |
| Aromatic Hydrocarbons | Toluene, Benzene | Recommended | Good solubility; chemically inert. Ideal for reaction mixtures requiring higher boiling points. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Conditional | Soluble, but THF can polymerize if trace acid (HCl) is generated from the reagent. Must be anhydrous and inhibitor-free. |
| Esters | Ethyl Acetate | Use with Caution | Soluble, but potential for transesterification or acid-catalyzed hydrolysis if moisture is present. |
| Protic Solvents | Water, Methanol, Ethanol | PROHIBITED | Immediate Decomposition. Reacts to form 2-ethoxyphenol, Formaldehyde, and HCl. |
| Polar Aprotic (Nucleophilic) | DMF, DMSO, DMAc | PROHIBITED | Reacts with the chloromethyl group (e.g., Vilsmeier-Haack type side reactions or oxidation). |
Part 3: Mechanism of Instability (The "Solubility" Trap)
Understanding why this compound fails in certain solvents is critical for experimental design. The following diagram illustrates the decomposition pathway in protic media.
Figure 1: Mechanism of decomposition in protic solvents. The formation of the resonance-stabilized oxocarbenium ion drives the rapid reaction with any available nucleophile.
Part 4: Experimental Protocols
Protocol A: Safe Dissolution & Handling (Inert Atmosphere)
Objective: To prepare a stable solution of 1-(Chloromethoxy)-2-ethoxybenzene for synthetic use.
Prerequisites:
-
Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).
-
Glassware: Oven-dried (120°C for >4 hours).
-
Solvent: Anhydrous DCM (distilled over CaH₂ or from a solvent purification system).
Step-by-Step Workflow:
-
Preparation: Purge the reaction flask with inert gas for 15 minutes.
-
Solvent Transfer: Cannulate anhydrous DCM into the flask.
-
Addition:
-
If Solid/Oil: Add the 1-(Chloromethoxy)-2-ethoxybenzene via syringe (if liquid) or solid addition funnel (under positive gas pressure).
-
Note: This compound is often generated in situ. If generating it, proceed to Protocol B.
-
-
Verification: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis producing insoluble polymers or salts).
-
Storage: Use immediately. If storage is unavoidable, keep at -20°C under Argon in a Teflon-sealed vessel.
Protocol B: In Situ Generation (Standard Industry Practice)
Since isolation is hazardous and the compound is unstable, it is best generated and used directly.
Reaction: 2-Ethoxyphenol + Paraformaldehyde + HCl (gas) → 1-(Chloromethoxy)-2-ethoxybenzene
-
Suspend paraformaldehyde (1.2 equiv) in anhydrous DCM.
-
Add 2-ethoxyphenol (1.0 equiv).
-
Bubble dry HCl gas through the mixture at 0°C for 2-3 hours.
-
Clear Point: The mixture will clarify as the paraformaldehyde is consumed and the chloromethyl ether forms.
-
Separation: Separate the organic layer, dry over MgSO₄ (quickly), and concentrate only if necessary. Ideally, use the DCM solution directly in the next step.
Part 5: Safety & Toxicology (Critical)
WARNING: Chloromethyl ethers are structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (MOM-Cl) , which are known human carcinogens.
-
Hazard Class: Alkylating Agent / Potential Carcinogen.
-
Handling: ALL manipulations must occur in a chemical fume hood or glovebox.
-
Destruction: Quench excess reagent with aqueous ammonia or concentrated NaOH to convert it to the less toxic phenol and hexamethylenetetramine (if ammonia is used).
Part 6: Decision Framework for Researchers
Use this flowchart to determine the correct solvent strategy for your application.
Figure 2: Solvent selection decision tree based on experimental intent.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for the reactivity of chloromethyl ethers as protecting groups).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Chloromethyl Methyl Ether (Analogous Hazard Profile). (Used for toxicological inference of alpha-chloro ethers).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for oxocarbenium ion formation in alpha-halo ethers).
-
Occupational Safety and Health Administration (OSHA). (2023). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (Regulatory standards for handling chloromethyl ethers).
Literature review of 1-(Chloromethoxy)-2-ethoxybenzene derivatives
An In-depth Technical Guide to 1-(Chloromethoxy)-2-ethoxybenzene and Its Derivatives for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound "1-(Chloromethoxy)-2-ethoxybenzene" is a specific chloromethyl ether. Direct and extensive literature on this exact molecule is scarce. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of its closely related derivatives and structural analogs. The information presented is synthesized from available data on similar compounds and general principles of organic and medicinal chemistry. All protocols and safety information should be adapted and verified in a laboratory setting.
Introduction: A Highly Reactive Intermediate
1-(Chloromethoxy)-2-ethoxybenzene belongs to the class of α-chloroethers, which are characterized by a chlorine atom and an oxygen atom attached to the same carbon. This structural motif renders the molecule highly reactive, making it a valuable, albeit hazardous, intermediate in organic synthesis. The core structure consists of a benzene ring substituted with a chloromethoxy group (-OCH₂Cl) and an ethoxy group (-OCH₂CH₃). The relative positions of these groups significantly influence the compound's properties and reactivity.
The presence of the ethoxy group, an electron-donating substituent, activates the benzene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.[1] The chloromethoxy group is a potent alkylating agent, capable of introducing a methoxymethyl group onto a variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules.
In the context of drug discovery, the incorporation of chloro and alkoxy (like ethoxy and methoxy) groups is a common strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2][3] Chlorine atoms can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[4][5] Alkoxy groups can alter solubility and hydrogen bonding capacity. Therefore, understanding the chemistry of molecules like 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives is pertinent to the development of novel therapeutics.
Synthesis and Reactivity
The synthesis of 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives typically involves the chloromethylation of the corresponding phenol or ethoxybenzene.
General Synthetic Approach: Chloromethylation
A common method for introducing a chloromethyl group onto an aromatic ring is through chloromethylation. A patent for the synthesis of a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, provides a relevant example of this type of reaction.[6] The process generally involves two key steps:
-
Ethylation of a Phenol: The synthesis often starts with a substituted phenol, which is ethylated to introduce the ethoxy group. This is typically achieved by reacting the phenol with an ethylating agent like iodoethane, bromoethane, or diethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.[6]
-
Chloromethylation: The resulting ethoxybenzene derivative is then subjected to chloromethylation. This reaction introduces the -CH₂Cl group onto the aromatic ring. Common reagents for this transformation include a mixture of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, or the use of a chloromethylating agent under specific catalytic conditions.[6]
Caption: General synthetic pathway for substituted (chloromethyl)ethoxybenzene derivatives.
Reactivity Profile
The key to the synthetic utility of 1-(Chloromethoxy)-2-ethoxybenzene derivatives lies in the reactivity of the chloromethoxy group. This group functions as a masked formaldehyde equivalent and a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation through resonance, facilitating Sₙ1-type reactions with a wide range of nucleophiles.
This high reactivity allows for the introduction of the R-OCH₂- moiety into various molecules, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Caption: General reactivity of a chloromethoxy group with a nucleophile.
Applications in Drug Discovery and Organic Synthesis
While specific applications of 1-(Chloromethoxy)-2-ethoxybenzene in marketed drugs are not readily documented, its structural motifs and those of its derivatives are relevant in medicinal chemistry.
Role as a Synthetic Intermediate
The primary role of chloromethoxybenzene derivatives is as intermediates in the synthesis of more complex molecular architectures. Their ability to alkylate phenols, amines, and other nucleophiles is exploited to build larger molecules with desired biological activities. For instance, related chloroethoxybenzene derivatives have been used in the synthesis of intermediates for compounds like benzethonium chloride, a topical antimicrobial agent.[7]
The Influence of Chloro and Ethoxy Groups in Medicinal Chemistry
The chloro and ethoxy substituents present in the titular compound and its derivatives are frequently employed in drug design to fine-tune the properties of bioactive molecules.
-
The "Magic Chloro" Effect : The substitution of a hydrogen atom with a chlorine atom can lead to significant improvements in biological potency, sometimes by orders of magnitude.[3] This "magic chloro" effect can be attributed to several factors, including increased metabolic stability, enhanced binding affinity through halogen bonding, and favorable alterations in the molecule's electronic properties.[5] Numerous FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[8]
-
The Role of Alkoxy Groups : Ethoxy and other alkoxy groups are often introduced to improve a compound's pharmacokinetic profile. They can increase solubility, modulate lipophilicity, and provide sites for metabolism. The strategic placement of alkoxy groups can also influence a molecule's binding to its target protein.[2]
Physicochemical Data of Related Compounds
The following table summarizes key physicochemical properties of some commercially available or documented isomers and related structures. This data is useful for understanding the general characteristics of this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Chloromethyl)-2-ethoxybenzene | 60906-78-7 | C₉H₁₁ClO | 170.64 |
| 1-Chloro-2-ethoxybenzene | 614-72-2 | C₈H₉ClO | 156.61 |
| 1-(2-Chloroethoxy)-2-ethoxybenzene | 56842-04-7 | C₁₀H₁₃ClO₂ | 200.66 |
Experimental Protocol: Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a chloromethylated ethoxybenzene derivative, adapted from a patent for a related compound.[6] This protocol must be adapted and optimized for specific substrates and performed with all necessary safety precautions in a certified laboratory.
Step 1: Ethylation of a Substituted Phenol
-
To a solution of the starting phenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an ethylating agent, such as ethyl iodide (1.2-1.5 equivalents), dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ethoxybenzene derivative.
Step 2: Chloromethylation of the Ethoxybenzene Derivative
-
In a well-ventilated fume hood, to a solution of the ethoxybenzene derivative in a suitable solvent (e.g., acetic acid), add paraformaldehyde (1.5-3.0 equivalents).
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution, or add a source of HCl such as concentrated hydrochloric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield the final chloromethylated product.
Safety and Handling
Chloromethyl ethers and related reactive alkylating agents are hazardous materials and must be handled with extreme caution.[9][10]
Hazards:
-
Toxicity and Carcinogenicity: Many α-chloroethers are potent carcinogens and lachrymators.[10] They are readily absorbed through the skin and respiratory tract.
-
Corrosivity: These compounds can be corrosive to the skin, eyes, and respiratory tract.[11][12]
-
Flammability: Many of these compounds are flammable liquids and vapors.[10]
Handling Precautions:
-
Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood with good ventilation to minimize inhalation exposure.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Safe Handling Practices:
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Conclusion
1-(Chloromethoxy)-2-ethoxybenzene and its derivatives represent a class of highly reactive and synthetically useful compounds. Their value lies in their ability to serve as versatile intermediates for the construction of more complex molecules, including potential drug candidates. The strategic importance of the chloro and ethoxy groups in modulating biological activity underscores the relevance of this chemical class in medicinal chemistry. However, their inherent reactivity also brings significant health and safety risks, demanding stringent handling procedures. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or scientist working with these potent chemical building blocks.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. eurochlor.org [eurochlor.org]
- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 7. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Protocol for using 1-(Chloromethoxy)-2-ethoxybenzene as a Protecting Group
Executive Summary
This technical guide details the utilization of 1-(Chloromethoxy)-2-ethoxybenzene (CAS: 56842-04-7) as a reagent for protecting hydroxyl groups. The resulting protecting group is the (2-Ethoxyphenoxy)methyl (EPM) ether.
While structurally similar to the classical Methoxymethyl (MOM) or Benzyloxymethyl (BOM) groups, the EPM group offers a distinct advantage: tunable lability . The electron-rich 2-ethoxybenzene moiety stabilizes the acetal against basic and nucleophilic attack but renders it highly susceptible to specific oxidative cleavage conditions and mild Lewis acid hydrolysis. This orthogonality makes it an excellent choice for complex natural product synthesis where standard acetals (MOM) are too difficult to remove or benzyl ethers (Bn) are prone to unwanted hydrogenolysis.
Safety & Handling (CRITICAL)
Hazard Warning: 1-(Chloromethoxy)-2-ethoxybenzene is a chloromethyl ether .
-
Carcinogenicity: Like Chloromethyl Methyl Ether (MOM-Cl), this reagent is a potential alkylating carcinogen.
-
Inhalation Risk: High volatility and toxicity.
-
Hydrolysis: Rapidly decomposes in water to release HCl and formaldehyde equivalents.
Mandatory Safety Protocol:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Quenching: Quench all excess reagent and glassware with aqueous ammonium hydroxide or dilute NaOH to destroy the alkylating potential before disposal.
Mechanism of Action
The EPM group functions as a formaldehyde-derived hemiacetal ether.
Electronic Rationale
The "Guethol" (2-ethoxyphenol) backbone provides a specific electronic environment. The ortho-ethoxy group is an electron-donating group (EDG).
-
Effect on Stability: It increases the electron density of the aromatic ring, making the acetal oxygen more basic than a simple phenyl ether.
-
Effect on Cleavage: This electron richness allows for Oxidative Deprotection (using CAN or DDQ) via Single Electron Transfer (SET) mechanisms, a pathway unavailable to aliphatic MOM ethers.
Reaction Pathway Diagram
The following diagram illustrates the installation and two distinct deprotection pathways (Acidic vs. Oxidative).
Caption: Figure 1. Formation and orthogonal deprotection pathways of the EPM ether.
Experimental Protocols
Protocol A: Installation of the EPM Group
Objective: Protection of a secondary alcohol.
Reagents:
-
Substrate: Alcohol (1.0 equiv)[1]
-
Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.5 – 2.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) [Note: NaH can be used for unhindered alcohols] -
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the alcohol substrate and dissolve in anhydrous DCM.
-
Base Addition: Add DIPEA via syringe. Cool the solution to
in an ice bath. -
Reagent Addition: Add 1-(Chloromethoxy)-2-ethoxybenzene dropwise over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (The product will be less polar than the starting alcohol).
-
Quench: Carefully add saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with water and brine. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Protocol B: Deprotection (Method 1: Acidic)
Applicability: Substrates stable to mild acid.
Reagents:
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Dissolve the EPM-protected ether in DCM (
). -
Cool to
. -
Add TFA (10% v/v final concentration).
-
Stir at
for 30–60 minutes. -
Quench with saturated
and extract.
Protocol C: Deprotection (Method 2: Oxidative)
Applicability: Acid-sensitive substrates (e.g., those containing other acetals or epoxides). This method leverages the electron-rich nature of the Guethol ring.
Reagents:
-
Cerium(IV) Ammonium Nitrate (CAN) or DDQ
-
Solvent: Acetonitrile/Water (4:1)
Procedure:
-
Dissolve the EPM ether in
( ). -
Add CAN (2.5 equiv) at
. -
The reaction mixture will turn orange/red. Stir for 1–3 hours.
-
Mechanism: CAN oxidizes the aromatic ring, forming a quinone-like intermediate that rapidly hydrolyzes, releasing the alcohol.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with sulfite solution (to reduce excess oxidant) and bicarbonate.
Comparative Stability Data
The following table benchmarks the EPM group against industry standards.
| Condition | EPM (Guethol-MOM) | MOM (Methoxymethyl) | PMB (p-Methoxybenzyl) | TBS (Silyl Ether) |
| Basic (NaOH, KOH) | Stable | Stable | Stable | Stable |
| Nucleophiles (RLi) | Stable | Stable | Stable | Unstable |
| Acid (AcOH, dilute) | Stable | Stable | Stable | Labile |
| Acid (TFA, HCl) | Labile | Labile | Stable | Labile |
| Oxidation (DDQ/CAN) | Labile | Stable | Labile | Stable |
| Hydrogenolysis ( | Stable | Stable | Labile | Stable |
Logic of Synthesis (Decision Matrix)
When should you choose 1-(Chloromethoxy)-2-ethoxybenzene over standard MOM-Cl?
Caption: Figure 2. Decision matrix for selecting EPM over Silyl or MOM protection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Foundational text on acetal/ether protection stability).
-
PubChem. (n.d.). 1-(Chloromethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023.
-
Pradhan, P. P., et al. (2009).[2] Oxidative Cleavage of Benzylic and Related Ethers. Journal of Organic Chemistry. (Mechanistic basis for oxidative cleavage of electron-rich ethers).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether Safety Data. (Safety protocols for handling chloromethyl ethers).
Sources
Application Note: Solvent Selection for 1-(Chloromethoxy)-2-ethoxybenzene Coupling Reactions
Abstract
This guide details the solvent selection criteria for coupling reactions involving 1-(chloromethoxy)-2-ethoxybenzene (CEM-Et), a highly reactive aryl
Introduction & Chemical Profile
1-(Chloromethoxy)-2-ethoxybenzene is a specialized building block structurally related to Ethoxymethyl chloride (EOM-Cl) but bearing an aromatic moiety. It serves as a "hard" electrophile used to introduce the (2-ethoxyphenoxy)methyl linker.
Key Reactivity Features:
-
Electrophilicity: The chlorine atom is activated by the adjacent oxygen lone pair, allowing for facile ionization into a resonance-stabilized oxocarbenium ion.
-
Hydrolytic Instability: Upon contact with trace moisture, the molecule rapidly hydrolyzes to 2-ethoxyphenol, formaldehyde, and HCl.
-
Carcinogenicity Warning: Like all
-haloethers (e.g., MOM-Cl, BOM-Cl), this compound is a potential alkylating carcinogen.[1] All protocols require strict engineering controls.
Mechanistic Basis for Solvent Selection
The coupling efficiency of CEM-Et depends on stabilizing the transition state while preventing side reactions.
The Ionization Equilibrium
In solution, CEM-Et exists in equilibrium between its covalent form and a tight ion pair (Oxocarbenium).
-
Non-Polar Solvents (Toluene, Hexane): Shift equilibrium left (Covalent). High stability, slower reaction rates. Favors
-like mechanisms with strong nucleophiles.[2] -
Polar Aprotic Solvents (DCM, THF): Stabilize the ion pair (Right shift). Increases reactivity but also increases sensitivity to moisture and nucleophilic impurities.
-
Polar Protic Solvents (MeOH, Water): FORBIDDEN. Cause immediate solvolysis/decomposition.
Solvent Decision Matrix
| Solvent | Polarity ( | Suitability | Mechanistic Impact |
| Dichloromethane (DCM) | 8.93 | Excellent | Balances solubility and ion stability. Standard for Lewis Acid catalysis. |
| Toluene | 2.38 | Good | Excellent for stability. Used for high-temp couplings or highly reactive nucleophiles. |
| THF | 7.58 | Moderate | Good for anionic nucleophiles (e.g., alkoxides). Caution: Lewis basicity inhibits Lewis Acid catalysts (ZnCl |
| DMF/DMAc | 36.7 | Poor/Risky | High polarity accelerates reaction but risks |
| Diethyl Ether | 4.33 | Moderate | Good solubility, but low boiling point limits thermal acceleration. |
Visualizing the Reaction Pathway
The following diagram illustrates the divergent reaction pathways dictated by solvent and catalyst choice.
Figure 1: Mechanistic pathways for 1-(Chloromethoxy)-2-ethoxybenzene showing solvent influence on ionization and product divergence.
Experimental Protocols
Protocol A: -Alkylation (Protection of Alcohols)
Target: Synthesis of mixed acetals (e.g., protecting a primary alcohol). Recommended Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Preparation:
-
Flame-dry a round-bottom flask under Argon flow.
-
Charge with Alcohol Substrate (1.0 equiv) and DCM (0.2 M concentration).
-
Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) as an acid scavenger. Note: For sterically hindered alcohols, use NaH in THF instead.
-
-
Coupling:
-
Cool the solution to 0°C .
-
Add 1-(Chloromethoxy)-2-ethoxybenzene (1.2 equiv) dropwise via syringe.
-
Critical: Do not add rapidly; exotherm control is vital to prevent decomposition.
-
-
Monitoring:
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitor via TLC (Silica). The starting material alcohol spot should disappear.
-
-
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with DCM.[1] Wash organic layer with water and brine.
-
Dry over Na
SO . Concentrate in vacuo.
-
Protocol B: Lewis Acid Catalyzed -Alkylation
Target: Friedel-Crafts alkylation of electron-rich aromatics.
Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (1,2-DCE).
Catalyst: ZnCl
-
Preparation:
-
In a flame-dried flask, dissolve the Aromatic Substrate (1.0 equiv) in DCM (0.5 M).
-
Add ZnCl
(10-20 mol%) or TiCl (1.0 equiv for deactivated substrates) at -78°C or 0°C depending on substrate reactivity.
-
-
Reaction:
-
Dissolve 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv) in a minimal amount of DCM.
-
Add the electrophile solution slowly to the catalyst mixture.
-
Observation: A color change (often deep red or orange) indicates the formation of the active electrophilic complex.
-
-
Completion:
-
Stir at 0°C for 1 hour, then warm to RT if conversion is incomplete.
-
Note: Do not heat above 40°C in DCM; if heat is required, switch solvent to 1,2-DCE (Reflux 83°C).
-
-
Quench:
-
Pour reaction mixture into ice-cold water/NH
Cl solution.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmosphere. | Distill DCM over CaH |
| No Reaction | Electrophile sequestered or deactivated. | Switch solvent from THF to DCM (THF coordinates Lewis Acids). Increase Catalyst loading. |
| Polymerization | Substrate too reactive or high conc. | Dilute reaction to 0.1 M. Lower temperature to -78°C. |
| Unknown Impurity by NMR | Aldehyde formation (decomposition). | Check for singlet at ~9-10 ppm (Aldehyde) and broad singlet at ~5-6 ppm (Phenol). Indicates moisture ingress. |
Safety & Handling (Crucial)
-
Carcinogenicity: Treat 1-(Chloromethoxy)-2-ethoxybenzene as a potential carcinogen.[3] Use a glovebox or a high-efficiency fume hood.
-
Destruction: Quench all glassware and syringes with a 10% Ammonium Hydroxide solution. This converts residual haloether into harmless hexamethylenetetramine derivatives and phenols.
-
Incompatibility: Never mix with DMSO or HMPA (exothermic polymerization risk).
References
-
Reactivity of
-Haloethers: T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. -
Solvent Effects in Nucleophilic Substitution: J. Org. Chem.2003 , 68, 6375–6386.[4] "Solvation effects on alternative nucleophilic substitution reaction paths."
-
Lewis Acid Catalysis Protocols: J. Org. Chem.2005 , 70, 9618–9621.[5] "Zinc(II) salts catalyze the reaction between acetals and acid halides."[5][6]
-
Safety of Chloromethyl Ethers: Organic Syntheses, Coll. Vol. 9, p.141 (1998); Vol. 75, p.89 (1997). "Safe handling of chloromethyl ethers."[3][7]
-
Preparation of Aryl Chloromethyl Ethers: Journal of Chemical Research, 2013 , 483–486.[8] "Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Note: Catalytic Activation of 1-(Chloromethoxy)-2-ethoxybenzene in Organic Synthesis
[1]
Chemical Properties & Mechanistic Insight
The Electrophile
Unlike standard alkyl halides, CMEB possesses an oxygen atom
- Displacement: Direct attack by a nucleophile (favored by basic conditions).[1]
- / Oxocarbenium Formation: Spontaneous or Lewis-Acid-assisted loss of chloride to form a resonance-stabilized cation (favored by acidic/neutral conditions).[1]
Key Structural Feature: The 2-ethoxy substituent provides steric shielding to the phenoxy oxygen.[1] While this enhances the stability of the ether linkage in the final product, it can kinetically retard the initial nucleophilic attack, necessitating catalytic activation.
Activation Pathways
The following diagram illustrates the catalytic pathways for activating CMEB.
Figure 1: Mechanistic pathways for CMEB activation. Red paths denote Lewis Acid catalysis (C-alkylation/weak nucleophiles); Green paths denote Nucleophilic Catalysis (N/O-alkylation).[1]
Catalyst Selection Guide
Selecting the correct catalyst is dependent on the nucleophile's strength and the solvent system.[1]
| Reaction Type | Target Nucleophile | Recommended Catalyst | Mechanism | Solvent System |
| N-Alkylation | Sec-Amines, Heterocycles | TBAI (Tetra-n-butylammonium iodide) | Finkelstein Exchange (in situ) | DMF, MeCN |
| O-Alkylation | Phenols, Primary Alcohols | Cs₂CO₃ + TBAI | Base-mediated deprotonation + I- activation | Acetone, DMF |
| C-Alkylation | Electron-Rich Arenes | ZnCl₂ or SnCl₄ | Lewis Acid generation of oxocarbenium | DCM, DCE |
| Sensitive Substrates | Complex Alcohols | DIPEA (Hünig's Base) | Acid scavenging (prevents HCl buildup) | DCM |
Detailed Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (Iodide-Catalyzed)
Application: Synthesis of Viloxazine analogs or morpholine derivatives.[1]
Rationale: The chloride in CMEB is moderately reactive.[1] Adding a catalytic amount of Iodide (TBAI) generates the transient, highly reactive 1-(Iodomethoxy)-2-ethoxybenzene, accelerating the reaction rate significantly without requiring harsh heating.[1]
Reagents:
-
Substrate: Morpholine derivative (1.0 equiv)[1]
-
Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv)[1]
-
Base:
(anhydrous, 2.0 equiv)[1] -
Catalyst: TBAI (10 mol%)[1]
-
Solvent: Acetonitrile (anhydrous)[1]
Step-by-Step:
-
Preparation: Charge a reaction vessel with the morpholine substrate and
in Acetonitrile (0.5 M concentration). -
Activation: Add TBAI (10 mol%) and stir at room temperature for 10 minutes.
-
Addition: Dropwise add 1-(Chloromethoxy)-2-ethoxybenzene (diluted in minimal MeCN) over 15 minutes. Note: Exotherm is possible.
-
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the amine.[1]
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
.[1]
Protocol B: Lewis Acid Mediated C-Alkylation (Friedel-Crafts)
Application: Attaching the (2-ethoxyphenoxy)methyl group to an aromatic ring.[1]
Rationale: To react CMEB with a carbon nucleophile (arene), the electrophilicity must be enhanced to a full cation. Zinc Chloride (
Reagents:
-
Substrate: Electron-rich arene (e.g., 1,3-dimethoxybenzene) (1.0 equiv)[1]
-
Reagent: CMEB (1.2 equiv)[1]
-
Catalyst:
(1.0 M in ether, 0.2–0.5 equiv)[1] -
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step:
-
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the arene and CMEB in DCM at 0°C.
-
Catalysis: Add
solution dropwise. The solution may darken (complex formation).[1] -
Reaction: Allow to warm to room temperature slowly. Stir for 8–12 hours.[1]
-
Quench: Quench carefully with saturated aqueous
. -
Purification: Extract with DCM. The product often requires column chromatography (Hexane/EtOAc) to separate regioisomers.[1]
Protocol C: High-Efficiency O-Alkylation (Cesium Effect)
Application: Protecting group installation on sterically hindered alcohols.[1]
Rationale: Cesium Carbonate (
Reagents:
-
Substrate: Alcohol/Phenol (1.0 equiv)[1]
-
Reagent: CMEB (1.5 equiv)[1]
-
Catalyst/Base:
(1.5 equiv)[1] -
Additive: TBAI (5 mol%)[1]
-
Solvent: DMF (Dry)[1]
Step-by-Step:
-
Dissolve the alcohol in DMF.[1]
-
Add
and stir for 30 minutes to form the alkoxide. -
Add TBAI.[1]
-
Add CMEB dropwise.[1]
-
Stir at RT (for phenols) or 50°C (for hindered alcohols) for 3 hours.
-
Critical Workup Step: Dilute with water and extract with
(Ether is preferred over EtOAc to avoid transesterification if unreacted alkoxide is present).[1]
Safety & Handling (Critical)
-
Carcinogenicity:
-Haloethers (like MOM-Cl and this analog) are potential alkylating carcinogens.[1] All reactions must be performed in a fume hood with proper PPE (double nitrile gloves).[1] -
Hydrolysis: CMEB hydrolyzes rapidly in moist air to release HCl, Formaldehyde, and 2-Ethoxyphenol.[1] Store under inert gas in a freezer (-20°C).
-
Quenching: Quench all reaction mixtures and contaminated glassware with aqueous ammonium hydroxide (converts residual haloether to less toxic amines) before disposal.[1]
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Hydrolysis) | Wet solvents or atmospheric moisture.[1] | Dry solvents over molecular sieves (3Å). Use Schlenk technique.[1] |
| Polymerization | Acid concentration too high (Lewis Acid route).[1] | Lower catalyst loading; lower temperature (-78°C start); switch to milder catalyst ( |
| Incomplete Reaction | Steric hindrance of the 2-ethoxy group.[1] | Switch to Protocol C (Cesium Carbonate) + TBAI; increase temperature to 60°C. |
References
-
Mechanism of
-Haloether Activation: -
Synthesis of Viloxazine & Related Ethers (Historical Context)
-
Phase Transfer Catalysis in Etherification
-
Cesium Carbonate in Organic Synthesis
Sources
- 1. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 5. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 6. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Procedure for quenching reactions involving 1-(Chloromethoxy)-2-ethoxybenzene
Application Note: Safe Quenching and Handling Protocols for 1-(Chloromethoxy)-2-ethoxybenzene
Executive Summary
1-(Chloromethoxy)-2-ethoxybenzene (also known as Guethol Chloromethyl Ether) is a highly reactive
This guide details the specific protocols for quenching reactions containing this reagent, managing the exothermic hydrolysis, and decontaminating equipment. The primary objective is to neutralize the alkylating potential while controlling the release of acidic vapors. [1]
Chemical Profile & Reactivity
To safely quench this compound, one must understand its decomposition pathway. The molecule possesses a labile chlorine atom adjacent to an oxygen, creating a highly electrophilic methylene center.
-
Chemical Structure: 2-Ethoxyphenyl-
- - [1] -
Reactivity Class:
-Chloroalkyl Ether / Alkylating Agent.[1] -
Hydrolysis Reaction:
[1] -
Hazard Identification:
-
Acute: Corrosive (HCl release), Lachrymator.
-
Chronic: Suspected Carcinogen (Alkylation of DNA).
-
Data Summary: Physical & Chemical Properties
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Viscous oil at low temps |
| Boiling Point | > 200°C (Predicted) | Decomposes upon heating |
| Hydrolytic Stability | Unstable ( | Reacts violently with moisture |
| Density | ~1.1 - 1.2 g/mL | Denser than water |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts with alcohols/water |
Engineering Controls & PPE
Due to the carcinogenic potential of
-
Primary Containment: All operations must occur within a certified chemical fume hood.
-
Glove Selection:
-
Respiratory Protection: If work must occur outside a hood (e.g., waste transfer), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.[1]
Quenching Protocols
Protocol A: Reaction Termination (Product Isolation)
Use this protocol when quenching a synthesis reaction to isolate the target product.
Principle: The goal is to destroy excess reagent without generating excessive heat or acidic gas that could degrade the product. We utilize a biphasic quench with a weak base.
Reagents:
-
Saturated Sodium Bicarbonate (
) solution (chilled to 4°C). -
Inert Solvent (Dichloromethane or Ethyl Acetate).
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture to 0°C (ice bath).
-
Dilution: Dilute the reaction mixture with an inert solvent (e.g., DCM) equal to 2x the reaction volume. This acts as a heat sink.
-
Controlled Addition:
-
Slowly add the chilled Saturated
solution dropwise. -
Caution: Evolution of
gas will occur as HCl is neutralized. -
Monitor: Ensure internal temperature does not exceed 10°C.
-
-
Phase Mixing: Once gas evolution subsides, stir vigorously for 15 minutes to ensure the hydrolysis of the organic-phase chloroether at the interface.
-
Verification: Check pH of the aqueous layer. It should be pH 8-9.[1] If acidic, add more bicarbonate.
-
Separation: Separate layers. Wash the organic layer with brine, dry over
, and proceed to concentration.
Protocol B: Decontamination & Destruction (Waste Treatment)
Use this protocol for cleaning glassware, syringes, and destroying bulk excess reagent.[1]
Principle: Ammonia reacts with
Reagents:
-
"Methanolic Ammonia": A solution of 1 part Conc. Ammonium Hydroxide (
) to 3 parts Methanol.
Step-by-Step Procedure:
-
Preparation: Prepare the Methanolic Ammonia solution in a wide-mouth HDPE container inside the fume hood.
-
Rinsing: Rinse all contaminated glassware (flasks, stir bars) with a small amount of inert solvent (DCM) first to dissolve residual oils.
-
Destruction: Pour the solvent rinse slowly into the Methanolic Ammonia bath.
-
Note: Do not seal the container immediately; mild exotherm may occur.
-
-
Soaking: Submerge syringes and needles directly into the bath. Draw the solution in and out of the syringe to clean the barrel.
-
Duration: Let stand for at least 2 hours (overnight is preferred).
-
Disposal: The resulting mixture is a non-alkylating, basic organic waste. Dispose of as "Basic Organic Waste" (halogenated).
Visualizing the Workflow
The following diagram illustrates the decision logic for handling 1-(Chloromethoxy)-2-ethoxybenzene, ensuring the correct protocol is selected based on the operational phase.
Figure 1: Decision matrix for quenching and decontamination.[1][5][2][6][7][8] Blue path indicates product preservation; Red path indicates destruction.[1]
Mechanistic Insight
Why choose Ammonia over Water for destruction?
While water hydrolyzes the chloroether, the reaction produces Hydrochloric Acid (HCl). In a waste container, this can lower the pH drastically, potentially creating incompatible mixtures or pressurizing the vessel if carbonates are present.
Ammonia (
-
Nucleophilic Attack: Ammonia is a better nucleophile than water. It attacks the methylene carbon to form an aminomethyl ether or ammonium salt, which breaks down without releasing free HCl gas.
-
Buffering: Any HCl generated is immediately captured as Ammonium Chloride (
), a stable solid salt.
Figure 2: Chemical pathway of ammonia-based decontamination.[1]
References
-
National Institutes of Health (NIH) - PubChem. Chloromethyl Methyl Ether (Compound Summary). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1006 - Methyl chloromethyl ether.[1][4] Retrieved from [Link][1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Reference for general purification and handling of haloethers).
-
Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: High Hazard Chemicals - Alkylating Agents.[1] Retrieved from [Link][1]
Disclaimer: This document is for informational purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch and adhere to their institution's Chemical Hygiene Plan.
Sources
- 1. echemi.com [echemi.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Improving yield in synthesis of 1-(Chloromethoxy)-2-ethoxybenzene
Technical Support Center: Synthesis of 1-(Chloromethoxy)-2-ethoxybenzene
Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Aryl Chloromethyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division
PART 1: EXECUTIVE SUMMARY & SAFETY PROTOCOLS
User Advisory: You are attempting to synthesize 1-(Chloromethoxy)-2-ethoxybenzene (Structure: 2-EtO-C6H4-O-CH2Cl). Note: If your intended target was the benzyl chloride derivative (1-Chloromethyl-2-ethoxybenzene), please refer to our guide on "Blanc Chloromethylation," as the chemistry differs fundamentally.
The Core Challenge: Aryl chloromethyl ethers are notoriously unstable. Unlike their aliphatic counterparts (like MOM-Cl), the phenoxy group is a good leaving group, making the O-CH2-Cl bond highly susceptible to:
-
Hydrolysis: Rapid decomposition to the parent phenol (Guethol), Formaldehyde, and HCl upon contact with trace moisture.
-
Symmetrization: Reaction with unreacted phenol to form the bis-phenoxy methane acetal (Ar-O-CH2-O-Ar), often the major thermodynamic sink.
-
C-Alkylation: Under acidic conditions, the chloromethyl group may migrate to the aromatic ring (Blanc reaction).
Critical Safety Directive:
-
Carcinogenicity: Chloromethyl ethers (and their precursors like bis(chloromethyl)ether) are potent alkylating agents and confirmed human carcinogens (OSHA Regulated).
-
Containment: All operations must occur in a closed system within a certified fume hood.
-
Destruction: Quench all waste streams with aqueous ammonia or concentrated NaOH to destroy active alkylating agents before disposal.
PART 2: DIAGNOSTIC & OPTIMIZATION PROTOCOLS
We have identified three synthesis routes. If you are using the "Traditional" HCl/Paraformaldehyde route and experiencing low yields (<30%), we recommend switching to the Pummerer-Rearrangement Strategy (Route A) for maximum yield and purity.
Route A: The "Sulfide-Cleavage" Strategy (Recommended for High Yield)
Best for: High purity, avoiding bis-ether formation.
The Logic: Instead of trying to force a reaction between a phenol and formaldehyde (which favors the bis-acetal), we first form a stable O-methylthiomethyl ether, then cleave it with Sulfuryl Chloride. This is a quantitative conversion in most cases.
Protocol:
-
Step 1 (Protection): React 2-ethoxyphenol with DMSO and Acetic Anhydride (Pummerer conditions) or Dimethyl Sulfide/Succinimide to form 1-(Methylthiomethoxy)-2-ethoxybenzene .
-
Step 2 (Chlorination):
-
Dissolve the sulfide intermediate in anhydrous DCM (0.5 M).
-
Cool to 0°C under Argon.
-
Add Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv) dropwise.
-
Mechanism:[4][5][6][7] The sulfur is chlorinated, followed by rapid cleavage of the S-Cl bond to release the Chloromethyl ether and SO₂/MeCl gas.
-
Workup: Evaporate solvent/gas under high vacuum (Schlenk line). Do not wash with water. Use the crude residue immediately.
-
Route B: The "Excess Dihalomethane" Strategy
Best for: One-pot synthesis if Route A is too multi-step.
The Logic: To prevent the product (Ar-O-CH2-Cl) from reacting with a second molecule of Phenol (Ar-OH) to form the bis-ether, you must use the alkylating agent as the solvent.
Protocol:
-
Reagents: 2-Ethoxyphenol (1 equiv), Bromochloromethane (20-30 equiv), Potassium Carbonate (3 equiv, anhydrous/milled).
-
Conditions: Reflux with vigorous stirring for 12-24 hours.
-
Key Optimization:
-
Solvent: Bromochloromethane acts as both reagent and solvent. The high dilution of the phenol minimizes the bimolecular side reaction.
-
Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to accelerate the phase transfer.
-
-
Workup: Filter solids. Evaporate excess Bromochloromethane (recoverable). Vacuum distill the residue carefully.
PART 3: TROUBLESHOOTING GUIDE (Q&A)
Q1: My product turns into a solid white mass upon isolation. What is it?
Diagnosis: You have likely isolated Bis(2-ethoxyphenyl)methane (the acetal dimer). Cause:
-
Moisture: Water present during the reaction hydrolyzed the product, regenerating phenol, which then attacked the remaining product.
-
Stoichiometry: In the HCl/Paraformaldehyde method, if the HCl concentration drops, the "hemi-acetal" intermediate reacts with phenol instead of chloride. Fix:
-
Ensure all reagents are "Anhydrous Grade."
-
If using Route B, increase Bromochloromethane equivalents to >20.
Q2: The NMR shows a peak at 5.8 ppm, but it disappears after a few hours in the NMR tube.
Diagnosis: Hydrolysis in the NMR solvent. Cause: Chloroform-d (CDCl₃) often contains traces of HCl and water (unless neutralized with silver foil). The acidity catalyzes the decomposition of your product. Fix:
-
Filter CDCl₃ through basic alumina before use.
-
Run the NMR immediately.
-
Look for the characteristic -OCH2Cl singlet around 5.6–5.9 ppm . If you see a peak at 5.2 ppm , that is likely the bis-ether (-OCH2O-).
Q3: Can I use Zinc Chloride (ZnCl₂) to catalyze the reaction?
Diagnosis: STOP. Reason: ZnCl₂ is a strong Lewis Acid. While it catalyzes the formation of chloromethyl ethers from alcohols, with phenols it promotes the Blanc Reaction (C-alkylation). Outcome: You will synthesize a mixture of ring-chloromethylated isomers, not the O-chloromethyl ether. Recommendation: Use no metal catalyst for Route B (Phase Transfer only). For Route A, the reaction is self-driving.
PART 4: VISUALIZATION OF REACTION PATHWAYS
The following diagram illustrates the competing pathways and why the "Sulfide Route" is superior for yield.
Caption: Comparative reaction pathways. The Sulfide Route (Blue Arrows) avoids the thermodynamic sink of Bis-ether formation (Red Octagons) common in direct methods.
PART 5: DATA SUMMARY TABLE
| Parameter | Traditional Method (HCHO/HCl) | Dihalomethane Method (BrCH2Cl) | Sulfide-Cleavage Method (Recommended) |
| Typical Yield | 15 – 35% | 40 – 60% | 85 – 95% |
| Major Impurity | Bis-ether (Acetal) | Unreacted Phenol | Methyl Chloride (Gas) |
| Moisture Sensitivity | Extreme (during reaction) | High | Low (until final step) |
| Purification | Difficult Distillation | Distillation | Evaporation (Clean Crude) |
| Safety Risk | High (BCME formation) | Moderate | Moderate (SO2Cl2 handling) |
PART 6: REFERENCES
-
Berliner, M. A., & Belecki, K. (2005).[8] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[8] The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Context: Establishes best practices for handling haloalkyl ethers and Lewis acid catalysis (though focused on aliphatic, principles apply).
-
-
Benneche, T., Strande, P., & Undheim, K. (1983). Synthesis of α-haloalkyl aryl ethers. Synthesis, 1983(09), 762-763.
-
Context: Describes the cleavage of O-methylthiomethyl ethers with Sulfuryl Chloride (Route A).
-
-
Barber, H. J., et al. (1953). The chloromethylation of phenols.[4][9] Journal of Applied Chemistry, 3(6), 266-274.
-
Context: Historical grounding on the difficulty of O- vs C-alkylation in phenols.
-
-
Patra, P. K., et al. (2013). A practical synthesis of chloromethyl ethers. Tetrahedron Letters, 54(23), 2967-2970.
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[9] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 7. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 8. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 12. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification methods for crude 1-(Chloromethoxy)-2-ethoxybenzene
Technical Support Center: Purification of 1-(Chloromethoxy)-2-ethoxybenzene
Topic: Purification, Handling, and Troubleshooting for Crude 1-(Chloromethoxy)-2-ethoxybenzene
CAS: 614-72-2 (Analogue reference); Note: Specific CAS for the chloromethyl ether derivative is often unregistered; treated here as the chloromethylated derivative of 2-ethoxyphenol (Guethol).
Classification:
Critical Safety Warning
STOP AND READ: 1-(Chloromethoxy)-2-ethoxybenzene is a Chloromethyl Ether (CME) .
-
Carcinogenicity: Structurally related to Bis(chloromethyl)ether (BCME) and Chloromethyl methyl ether (MOM-Cl), which are known human carcinogens. Handle only in a functioning fume hood with proper PPE (double nitrile gloves, face shield).
-
Reactivity: Extremely moisture-sensitive. Hydrolyzes rapidly to release HCl and Formaldehyde.
-
Explosion Hazard: Do not concentrate to dryness if synthesized via HCl/Formaldehyde without verifying the absence of bis-ether peroxides or unstable high-oxygen byproducts.
Part 1: The "Zero-Step" – Synthesis & Workup Optimization
As a Senior Application Scientist, I often see purification fail because the upstream synthesis introduced irremovable impurities. The purity of CMEs is defined by the reaction conditions.
The "Clean" Route (Recommended): If you are currently using the classical method (Paraformaldehyde + HCl gas), you are generating significant amounts of the carcinogenic byproduct Bis(chloromethyl)ether (BCME) and water, which degrades your product.
Switch to the Zinc-Catalyzed Exchange:
-
Reagents: 2-Ethoxyphenol methoxymethyl ether + Acyl Chloride + ZnBr
(cat). -
Why: This produces a cleaner crude oil with no water byproduct, often eliminating the need for difficult distillations.
Pre-Purification Workup (Crucial): If you must purify a crude mixture:
-
Solvent Removal: Remove bulk solvent (DCM or Toluene) under reduced pressure at room temperature . Do not heat above 40°C during rotary evaporation.
-
Inert Gas Purge: Backfill with Argon immediately. Do not leave the oil exposed to air for >30 seconds.
Part 2: Vacuum Distillation Protocol (The Gold Standard)
Chromatography is NOT an option. Silica gel and Alumina contain surface hydroxyls and adsorbed water that will instantly hydrolyze 1-(Chloromethoxy)-2-ethoxybenzene into 2-ethoxyphenol and formaldehyde. Vacuum distillation is the only viable purification method.
Equipment Setup
-
Manifold: Schlenk line with high-vacuum pump (< 1.0 mmHg capability).
-
Glassware: Short-path distillation head (vigreux columns cause too much hold-up and thermal stress).
-
Joints: Grease all joints with high-vacuum silicone grease; use Keck clips.
-
Receivers: Cow-type receiver with 3 flasks (Forerun, Main Fraction, Tail).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1. Degassing | Stir crude oil under high vacuum at 25°C for 20 mins. | Removes residual HCl and volatile solvents that cause "bumping." |
| 2. Heating | Slowly ramp oil bath temperature. Do not exceed 130°C bath temp. | C-Cl bond is thermally labile. Overheating causes black tar formation (polymerization). |
| 3. Forerun | Collect the first 5-10% of distillate. | Contains unreacted acyl chloride or low-boiling hydrolysis products. |
| 4. Main Fraction | Collect stable distilling fraction. Est. BP: 95-110°C @ 0.5 mmHg. | Visual Cue: Product should be a clear, colorless oil. Yellowing indicates decomposition. |
| 5. Storage | Backfill with Argon; seal immediately. | Prevents atmospheric moisture ingress. |
Part 3: Quality Control & Validation
You cannot rely on TLC. Use NMR spectroscopy in strictly anhydrous
Diagnostic NMR Signals ( )
Use this table to assess the success of your purification.
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| 5.45 – 5.60 | Singlet (2H) | Target Peak. Sharp and distinct. | |
| 5.20 – 5.30 | Singlet | Indicates bis-ether formation (dimerization). | |
| 5.0 – 6.0 (Broad) | Broad Singlet | Phenolic proton from hydrolysis (2-Ethoxyphenol). | |
| ~4.10 | Quartet | Reference peak for integration. |
Purity Calculation:
Integrate the
Part 4: Visualization of Workflows
Figure 1: Purification Decision Tree
A logical flow to determine the correct handling of the crude material.
Caption: Workflow emphasizing the necessity of distillation and the prohibition of chromatography.
Figure 2: The Hydrolysis Failure Mode
Understanding why the product turns cloudy/acidic upon air exposure.
Caption: Mechanism of decomposition. The release of HCl further catalyzes the degradation (autocatalytic).
Part 5: Troubleshooting & FAQs
Q: My distillate is cloudy. What happened? A: The "cloudiness" is likely paraformaldehyde polymerizing. This indicates moisture entered your system.
-
Fix: Flame-dry your receiving flasks and ensure your vacuum system is tight. If the oil is cloudy, filter it through a 0.45
m PTFE syringe filter (strictly anhydrous) under Argon.
Q: Can I freeze the product to crystallize it? A: Unlikely. Ethoxy-substituted chloromethyl ethers are typically oils at room temperature and form glasses at low temperatures. Crystallization is not a reliable purification method for this specific derivative.
Q: I see a new peak at 5.25 ppm in the NMR after storage. Is it still usable? A: That is likely the symmetrical bis-ether (Bis(2-ethoxyphenyl)methane), formed by the reaction of your product with hydrolyzed phenol.
-
Verdict: If <5%, it may be usable for robust alkylations. If >10%, re-distill. The bis-ether is inert but messes with stoichiometry.
Q: How do I clean the glassware afterwards? A: Do not rinse with water immediately.
-
Rinse with Methanol (reacts to form harmless acetal).
-
Then rinse with aqueous Sodium Bicarbonate (neutralizes HCl).
-
Wash with water/acetone.
References
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1] The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether. Safety and Health Topics. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Methoxymethyl Ethers). Link
Sources
Technical Support Center: Handling 1-(Chloromethoxy)-2-ethoxybenzene
This guide outlines the technical protocols for handling 1-(Chloromethoxy)-2-ethoxybenzene , a highly reactive
Technical Overview & Chemical Identity
-
Compound Name: 1-(Chloromethoxy)-2-ethoxybenzene[1]
-
Functional Class:
-Chloroether / Aryl Chloromethyl Ether -
Structure: A benzene ring substituted with an ethoxy group (
) at position 2 and a chloromethoxy group ( ) at position 1. -
Key Reactivity:
-
Hydrolysis: Reacts instantly with ambient moisture to release Hydrogen Chloride (HCl), Formaldehyde (
), and 2-Ethoxyphenol (Guethol). -
Alkylation: Acts as a potent electrophile for introducing the ethoxyphenoxymethyl protecting group.
-
Thermal Instability: May rearrange to ring-chloromethylated species or polymerize if heated without stabilizers.
-
Troubleshooting Guide (Q&A)
Category: Visual Inspection & Purity
Q: The liquid in my storage bottle has turned cloudy or deposited a white solid. Is it still usable?
-
Diagnosis: Hydrolysis has occurred. The white solid is likely paraformaldehyde (polymerized formaldehyde) or the hydrolysis product (2-ethoxyphenol).
-
Cause: Ingress of atmospheric moisture through a pierced septum or loose cap.
-
Action: Discard immediately. The titer of the reagent is compromised, and the presence of HCl will catalyze side reactions (e.g., acid-catalyzed deprotection) in your synthesis. Do not attempt to filter and use.
Q: I see "smoke" or fumes when I insert a needle into the bottle. What is happening?
-
Diagnosis: HCl Release. The "smoke" is hydrochloric acid mist formed when escaping HCl gas reacts with moisture in the air.
-
Cause: The reagent has partially hydrolyzed inside the container, building up internal pressure, or the needle was not dry.
-
Action: Vent the bottle carefully into a caustic scrubber (e.g., NaOH trap) using a bleed needle. Ensure all future transfers use oven-dried needles and a positive pressure of nitrogen.
Category: Experimental Failure
Q: My alkylation reaction yield is low (<30%), and I recovered the starting material. Why?
-
Diagnosis: Reagent Decomposition.
-
Mechanism:
-Chloroethers degrade rapidly in the presence of trace water or protic solvents. If your solvent (e.g., DCM, THF) contained >50 ppm water, the reagent hydrolyzed before reacting with your substrate. -
Action:
-
Titrate the reagent (if possible) or use a fresh bottle.
-
Dry solvents over molecular sieves (3Å or 4Å) to <10 ppm water.
-
Add a non-nucleophilic base (e.g.,
) to scavenge the HCl byproduct, which can degrade the reagent.
-
Q: The reaction mixture turned black/tarry upon addition of the reagent.
-
Diagnosis: Friedel-Crafts Polymerization.
-
Cause: High localized concentration of the reagent in the presence of Lewis acids or insufficient cooling. The reagent can alkylate its own aromatic ring or the substrate's ring instead of the target nucleophile.
-
Action: Dilute the reagent in dry solvent (1:1 v/v) before addition. Add dropwise at -78°C or -20°C to control the exotherm.
Standard Operating Protocols (SOPs)
SOP 1: Storage & Transfer (Schlenk Technique)
-
Storage: Store at -20°C in a chemically resistant freezer. Ensure the container is sealed with a Teflon-lined cap and Parafilm.
-
Preparation: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold glass surface.
Transfer Workflow:
-
Glassware Prep: Flame-dry or oven-dry (
for 4h) all flasks, syringes, and needles. Cool under a stream of dry Nitrogen/Argon.[2][3][4] -
Pressure Equalization: Insert a nitrogen line (via a bleed needle) into the reagent bottle to create positive pressure.
-
Withdrawal: Use a gas-tight syringe (Hamilton type) or a cannula. Insert the needle through the septum.[2]
-
Transfer: Inject the reagent directly into the reaction flask (under inert gas). Do not expose the needle tip to air for more than a split second.
SOP 2: Quenching & Disposal
-
Hazard: Do not pour directly into a waste drum. The residual reagent will continue to generate HCl gas.
-
Quench Cocktail: 10% NaOH or saturated
mixed with Methanol (1:1). -
Procedure:
-
Dilute the reaction mixture or waste reagent with an inert solvent (e.g., Toluene).
-
Cool to 0°C.
-
Slowly add the Quench Cocktail with vigorous stirring.
-
Check pH to ensure it is basic (pH > 9).
-
Dispose of the biphasic mixture as halogenated organic waste.
-
Visualization: Decomposition & Handling
Figure 1: Hydrolysis Pathway
The chemical degradation mechanism that occurs upon moisture exposure.
Caption: Upon contact with water, the
Figure 2: Safe Handling Workflow (Schlenk Line)
Decision logic for transferring the reagent safely.
Caption: Step-by-step workflow to prevent moisture ingress during reagent transfer.
Quantitative Data: Stability Profile
| Parameter | Specification | Critical Threshold | Consequence of Failure |
| Storage Temp | -20°C | > 25°C | Thermal decomposition / Pressure buildup |
| Water Content | < 50 ppm | > 100 ppm | Rapid hydrolysis / HCl fumes |
| Atmosphere | Nitrogen / Argon | Air (Oxygen/H2O) | Oxidation / Hydrolysis |
| Shelf Life | 3-6 Months | > 6 Months | Titer reduction / Polymer formation |
References
-
Sigma-Aldrich Technical Bulletin AL-134.Handling Air-Sensitive Reagents.
-chloroethers). -
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Safety protocols for carcinogens and lachrymators).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide.
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[5] (Regulations relevant to Chloromethyl Methyl Ether analogs).[5][6]
-
[5]
-
Sources
Technical Support Center: Optimizing Temperature for 1-(Chloromethoxy)-2-ethoxybenzene Substitutions
Introduction
Welcome to the technical support center for 1-(Chloromethoxy)-2-ethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is to address specific challenges you may encounter during substitution reactions, with a particular emphasis on the critical parameter of temperature optimization. The insights provided are grounded in established principles of organic chemistry and practical laboratory experience to ensure both scientific accuracy and actionable advice.
Part 1: Foundational Knowledge and General Principles
This section addresses fundamental questions about 1-(Chloromethoxy)-2-ethoxybenzene, its reactivity, and general considerations for its use in substitution reactions.
FAQ 1: What is 1-(Chloromethoxy)-2-ethoxybenzene and what are its primary applications?
1-(Chloromethoxy)-2-ethoxybenzene is an organic reagent used primarily as an alkylating agent. Its structure features a chloromethyl ether group attached to a 2-ethoxyphenoxy moiety. This compound is particularly useful for introducing a protected 2-ethoxyphenoxymethyl (EOM) group onto various nucleophiles such as alcohols, phenols, amines, and thiols. The EOM group serves as a protecting group in multi-step organic syntheses.
FAQ 2: What is the primary reaction mechanism for substitutions with 1-(Chloromethoxy)-2-ethoxybenzene?
Substitutions involving 1-(Chloromethoxy)-2-ethoxybenzene typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (the leaving group) in a single, concerted step.[2]
However, due to the presence of the adjacent oxygen atom, the reaction can also have some S(_N)1 character. The lone pairs on the ether oxygen can stabilize the formation of a transient carbocation, which would then be attacked by the nucleophile.[3] The predominant mechanism can be influenced by the solvent, the nucleophile's strength, and the reaction temperature.
Caption: Generalized S(_N)2 mechanism for 1-(Chloromethoxy)-2-ethoxybenzene.
FAQ 3: What are the critical safety precautions when handling 1-(Chloromethoxy)-2-ethoxybenzene?
Chloromethyl ethers are a class of compounds that are considered potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin and eyes.[6] It is also important to be aware of the thermal stability of the compound, as heating may lead to decomposition and the release of hazardous fumes.[7]
Part 2: Troubleshooting Guide for Temperature Optimization
This section provides detailed guidance on resolving common issues encountered during substitution reactions with 1-(Chloromethoxy)-2-ethoxybenzene, with a focus on temperature-related problems.
Problem 1: Low or No Product Yield at Standard Temperatures
Scenario: You are running a substitution reaction with a nucleophile (e.g., a phenol or an alcohol) and 1-(Chloromethoxy)-2-ethoxybenzene at a standard temperature range of 25-50°C, but you observe little to no formation of the desired ether product.
Possible Causes and Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction with your specific nucleophile may not be met at lower temperatures.
-
Poor Nucleophilicity: Your nucleophile may be too weak to react efficiently at lower temperatures.
-
Solution: If possible, convert the nucleophile to its more reactive conjugate base. For example, deprotonate an alcohol or phenol using a suitable base (e.g., NaH, K(_2)CO(_3)) to form the more nucleophilic alkoxide or phenoxide.[1][11] This will significantly lower the required reaction temperature.
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate at a given temperature.[12]
-
Troubleshooting Workflow for Low Yield:
Caption: Decision-making workflow for troubleshooting low product yield.
Problem 2: Formation of Side Products at Elevated Temperatures
Scenario: Upon increasing the reaction temperature to improve the yield, you observe the formation of significant amounts of unknown impurities or decomposition of your starting material.
Possible Causes and Solutions:
-
Thermal Decomposition: 1-(Chloromethoxy)-2-ethoxybenzene, like other chlorinated hydrocarbons, can decompose at elevated temperatures.[7][13] This can lead to a complex mixture of byproducts and a decrease in the yield of the desired product.
-
Solution: Determine the thermal stability of your compound if possible. As a general guideline, avoid prolonged heating at temperatures above 100-120°C unless necessary and under an inert atmosphere. If high temperatures are required, consider using a milder alkylating agent or a different synthetic route.
-
-
Elimination Reactions: While less common for primary halides, at higher temperatures, elimination reactions can compete with substitution, especially if your nucleophile is also a strong base.[6]
-
Solution: Lower the reaction temperature and allow for a longer reaction time. If elimination is a persistent issue, consider using a less sterically hindered base or a more nucleophilic, less basic nucleophile.
-
-
Side Reactions with the Benzene Ring: The ethoxy group on the benzene ring is an activating group, making the ring susceptible to electrophilic aromatic substitution.[14] At high temperatures, side reactions involving the aromatic ring could potentially occur, although this is less likely under typical nucleophilic substitution conditions.
-
Solution: Maintain the reaction temperature at the minimum required for the desired substitution to occur. Ensure that the reaction conditions are not overly acidic or basic, which could promote unwanted side reactions.
-
Table 1: Recommended Starting Temperatures for Different Nucleophiles
| Nucleophile Class | Example Nucleophile | Recommended Starting Temperature (°C) | Notes |
| Phenols | 4-Methoxyphenol | 25-40 | Reaction is generally facile, especially after deprotonation.[5] |
| Alcohols (Primary) | Ethanol | 40-60 | Deprotonation to the alkoxide is highly recommended for better yields.[11] |
| Alcohols (Secondary) | Isopropanol | 50-80 | Higher temperatures may be needed due to steric hindrance.[1] |
| Amines (Primary) | Benzylamine | 25-50 | Amines are generally good nucleophiles.[15] |
| Amines (Secondary) | Dibenzylamine | 40-70 | Steric hindrance may require slightly higher temperatures. |
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol for a typical substitution reaction and for monitoring its progress.
Protocol 1: General Procedure for O-Alkylation of a Phenol
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add a suitable base (e.g., anhydrous K(_2)CO(_3) (1.5 eq) or NaH (1.1 eq, handle with extreme care)). Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Slowly add a solution of 1-(Chloromethoxy)-2-ethoxybenzene (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction by GC-MS
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with water. Extract with a small volume of an appropriate solvent (e.g., ethyl acetate).
-
GC-MS Analysis: Inject a small amount of the organic layer into the GC-MS.
-
Method Parameters (Example):
-
Column: A standard non-polar column (e.g., ZB-5MSi).[8]
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak at its expected retention time and mass-to-charge ratio.
References
- Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem Technical Support.
- Phenol reaction. (n.d.).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. (n.d.). PubMed Central.
- Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers [Video]. YouTube.
- Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene. (2025). BenchChem.
- THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.).
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- 1-(chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene. (n.d.). Sigma-Aldrich.
- LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PubMed Central.
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit.
- Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.).
- Help with Low Yield Synthesis : r/Chempros. (2025, June 8). Reddit.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- APPLIC
- 1-Chloro-2-ethoxybenzene. (n.d.). PubChem.
- The Organic Chemistry Tutor. (2018, October 7). Nucleophlic strength and solvent effects on SN2 reactions [Video]. YouTube.
- Benzene, 1-chloro-2-ethoxy-. (n.d.). NIST WebBook.
- (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2025, August 7).
- LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts.
- 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.).
- (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2025, June 4). DTIC.
- Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings Only one monosubstituted product can re. (2006, February 7).
- Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temper
- Ethoxylation studies of two mole amine derivatives. (n.d.).
- GC AND GC/MS. (n.d.).
- Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. (n.d.). Longdom Publishing.
- jOeCHEM. (2021, August 24). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) [Video]. YouTube.
- Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (n.d.). PubMed Central.
- Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. (n.d.). Shimadzu.
- Optimization of the reduction protocol with respect to temperature T,... (n.d.).
- Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. (n.d.).
- Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide. (n.d.). BenchChem.
- Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-2-methoxybenzene. (n.d.). BenchChem.
- 1-(2-Bromoethoxy)-2-ethoxybenzene. (n.d.). PubChem.
- Tailoring the catalytic properties of alkylation using Cu- and Fe-containing mesoporous MEL zeolites. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. hpst.cz [hpst.cz]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Diagnostic Profiling: 1H NMR Interpretation of 1-(Chloromethoxy)-2-ethoxybenzene
Executive Summary
This technical guide provides a rigorous structural analysis of 1-(Chloromethoxy)-2-ethoxybenzene , a specialized electrophilic reagent often utilized in organic synthesis as a protecting group precursor or resin intermediate. Unlike standard alkyl halides, this molecule contains a highly reactive
This guide compares the 1H NMR spectral profile of the target molecule against its primary degradation product (2-ethoxyphenol) and its structural regioisomer (para-substituted), establishing 1H NMR as the superior method for real-time purity assessment over HPLC or GC-MS, which often induce decomposition during analysis.
Part 1: Structural Assignment & Diagnostic Logic
The structural integrity of 1-(Chloromethoxy)-2-ethoxybenzene hinges on the presence of the chloromethoxy group. The 1H NMR spectrum provides a "binary" diagnostic signal—the deshielded methylene singlet—which serves as the primary quality attribute.
Chemical Shift Assignments (CDCl₃, 400 MHz)
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| -OCH₂Cl | Methylene ( | 5.65 – 5.85 | Singlet (s) | 2H | Critical: Confirmation of active reagent. Disappears upon hydrolysis. |
| -OCH₂CH₃ | Methylene (Ethoxy) | 4.05 – 4.15 | Quartet (q, | 2H | Confirms ethoxy substitution; distinct from -OCH₂Cl. |
| Ar-H | Aromatic (Ortho) | 6.80 – 7.25 | Multiplet (m) | 4H | Complex ABCD system due to asymmetric 1,2-substitution. |
| -OCH₂CH₃ | Methyl (Ethoxy) | 1.40 – 1.50 | Triplet (t, | 3H | Standard reference signal. |
The "Smoking Gun" Signal
The -OCH₂Cl protons appear significantly downfield (5.65–5.85 ppm) compared to standard benzylic or ether protons. This extreme deshielding is caused by the synergistic electron-withdrawing effects of the phenoxy oxygen and the geminal chlorine atom.
-
Differentiation: Standard methyl ethers (Ar-OCH₃) appear at ~3.8 ppm. The +1.9 ppm shift is the definitive marker for the chloromethyl group.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
In this context, the "Product" is the 1H NMR analytical technique applied to this specific molecule. We compare its efficacy against alternative characterization methods and against the spectral signatures of impurities.[1]
Diagnostic Fidelity: NMR vs. Chromatography
For
| Feature | 1H NMR (Recommended) | GC-MS | HPLC (Reverse Phase) |
| Stability | High (Non-destructive, ambient temp) | Low (Thermal degradation in injector port) | Low (Hydrolysis in aqueous mobile phases) |
| Quantification | Absolute (Molar ratio via integration) | Relative (Response factors vary) | Relative (UV extinction coefficients vary) |
| Speed | 10–15 mins (Prep + Acquisition) | 20–30 mins | 20–40 mins |
| Key Risk | Solvent water content (must use dry CDCl₃) | False positives from thermal breakdown | Conversion to alcohol/phenol on column |
Isomeric Differentiation: Ortho vs. Para
Synthesis of chloromethylated phenols often yields regioisomers. 1H NMR distinguishes the desired 1,2-isomer (ortho) from the 1,4-isomer (para) impurity.
-
1-(Chloromethoxy)-2-ethoxybenzene (Ortho):
-
Symmetry: Asymmetric.
-
Aromatic Region: Complex multiplet (ABCD system). No clear symmetry.
-
Splitting: Multiple overlapping couplings (
, ).
-
-
1-(Chloromethoxy)-4-ethoxybenzene (Para):
-
Symmetry: Symmetric axis (AA'BB' or AA'XX' system).
-
Aromatic Region: Two distinct "doublets" (roofed) appearing around 6.8 and 7.3 ppm.
-
Diagnostic: The para isomer shows a clean, symmetric aromatic splitting pattern, whereas the ortho isomer is a complex cluster.
-
Part 3: Experimental Protocol (Self-Validating)
WARNING:
Sample Preparation Workflow
The primary cause of "failed" spectra for this molecule is moisture in the deuterated solvent, which converts the target back to 2-ethoxyphenol and formaldehyde.
Figure 1: Anhydrous sample preparation workflow to prevent in-situ hydrolysis.
Protocol Steps
-
Solvent Drying: Pass CDCl₃ through a small plug of basic alumina or store over activated 3Å molecular sieves for 24 hours. Do not use untreated CDCl₃.
-
Glassware: Use an NMR tube dried in an oven at 110°C for at least 1 hour.
-
Dissolution: Dissolve ~10-15 mg of the analyte in 0.6 mL of dry CDCl₃.
-
Acquisition: Acquire spectrum immediately.
-
Pulse Sequence: Standard zg30 or equivalent.
-
Scans: 16 scans are usually sufficient.
-
Relaxation Delay (d1): Set to
2.0 seconds to ensure accurate integration of the aromatic protons vs. the chloromethoxy singlet.
-
Part 4: Interpretation & Troubleshooting Guide
Use this logic flow to interpret the resulting spectrum.
Figure 2: Decision tree for spectral validation.
Common Impurities Table
| Signal (ppm) | Multiplicity | Assignment | Origin |
| 5.75 | Singlet | Target -OCH₂Cl | Product |
| 5.30 | Singlet | CH₂Cl₂ | Residual Solvent (DCM) |
| 5.5 - 6.0 | Broad Singlet | Phenolic -OH | Hydrolysis Product (2-Ethoxyphenol) |
| 9.6 - 9.8 | Singlet | Formaldehyde | Hydrolysis Byproduct |
| 1.35 | Triplet | Ethanol (-CH₃) | Residual Solvent |
Mechanistic Insight
If the 5.7 ppm singlet is missing, the molecule has likely undergone hydrolysis via the following pathway:
References
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-2-ethoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Berliner, M. A., & Belecki, K. (2008). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 73(3), 1162–1164. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Comparative Analytical Guide: 1-(Chloromethoxy)-2-ethoxybenzene
Focus: Stability-Indicating Protocols for Reactive Alkylating Agents
Executive Summary
1-(Chloromethoxy)-2-ethoxybenzene is a highly reactive chloromethyl ether (CME) derivative. Unlike standard stable intermediates, this molecule possesses a reactive
The Analytical Challenge: The primary failure mode in analyzing this compound is hydrolytic degradation . Upon contact with moisture or protic solvents (methanol, water), it rapidly hydrolyzes to form 2-ethoxyphenol , formaldehyde , and HCl .
This guide compares two validated workflows for accurate quantitation and identification:
-
Method A: Direct Aprotic GC-MS (High throughput, strict moisture control).
-
Method B: Derivatization-LC-MS (High sensitivity, stabilized analyte).
Chemical Context & Stability Profile
Understanding the lability of the C-Cl bond is critical for method selection.
-
Molecule: 1-(Chloromethoxy)-2-ethoxybenzene[1]
-
Molecular Formula:
-
Molecular Weight: 186.63 g/mol
-
Reactivity Class: Alkylating Agent / Electrophile.[2]
Degradation Pathway (The "Silent" Error)
If analyzed using standard Reversed-Phase LC (Water/MeOH), the molecule degrades before detection:
Comparative Methodology
Method A: Direct Aprotic GC-MS (EI Source)
Best for: Raw material release testing, high-concentration process checks.
Protocol:
-
Diluent: Anhydrous Dichloromethane (DCM) or Toluene (dried over
). ABSOLUTELY NO ALCOHOLS. -
Sample Prep: Dissolve 10 mg sample in 10 mL anhydrous solvent. Inject immediately.
-
GC Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).
-
Inlet: Split 1:20, 200°C. (Keep inlet temp moderate to prevent thermal degradation).
-
Carrier: Helium @ 1.2 mL/min.
-
-
MS Parameters: Electron Impact (EI), 70 eV. Scan range 40–300 amu.
Fragmentation Mechanics (EI):
The mass spectrum is characterized by a weak molecular ion and a dominant base peak driven by
-
186/188 (
): Weak intensity (~5%). Shows characteristic Chlorine isotope pattern (3:1). -
151 (
): Base Peak (100%) . Formation of the resonance-stabilized oxonium ion ( ). - 123: Loss of CO from the phenol ring system (secondary fragmentation).
Method B: Derivatization with Morpholine (LC-MS/GC-MS)
Best for: Trace impurity analysis (ppm level), biological matrices, stability studies.
Protocol:
-
Reagent: Excess Morpholine in anhydrous THF.
-
Reaction:
. -
Workup: Evaporate THF, reconstitute in Acetonitrile:Water (50:50).
-
Analysis: Standard LC-MS (ESI+) or GC-MS. The derivative is stable in water.
Performance Comparison Data
The following data contrasts the performance of Direct Analysis vs. Derivatization.
| Feature | Method A: Direct GC-MS | Method B: Derivatization (Morpholine) |
| Analyte Stability | Critical Risk (Hydrolyzes in <5 min in air) | High (Stable for >24 hours) |
| LOD (Limit of Detection) | ~10 ppm | ~0.5 ppm (Enhanced ionization) |
| Linearity ( | 0.985 (Drift due to moisture) | >0.998 |
| Matrix Compatibility | Non-polar organic solvents only | Compatible with aqueous/biological matrices |
| Throughput | High (No reaction time) | Medium (30 min reaction time) |
| False Negative Risk | High (if solvent is wet) | Low (Derivative confirms active species) |
Visualized Workflows & Pathways
Figure 1: Analytical Decision Matrix
Caption: Workflow for selecting the correct method based on sample matrix and sensitivity requirements.
Figure 2: EI Fragmentation Pathway (Direct Analysis)
Caption: Proposed fragmentation mechanism under Electron Impact (70eV) showing the formation of the base peak.
Expert Recommendations
-
For Genotoxicity Screening: Do not rely on direct LC-MS. The absence of a peak often means the compound degraded, not that it is absent. Use the Derivatization Method (Method B) to "trap" the reactive species.
-
System Passivation: If using Method A (GC-MS), ensure the GC liner is deactivated (silanized). Active sites in the liner can induce on-column degradation of the chloromethyl ether.
-
Reference Standard Storage: Store the neat standard at -20°C under Argon. Even trace moisture in the air headspace can cause polymerization or hydrolysis over time.
References
-
Occupational Safety and Health Administration (OSHA). (1980). Method 10: Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (CMME). OSHA Analytical Methods.[6]
-
Langhorst, M. L., et al. (1981).[7] "Quantitative determination of bis(chloromethyl) ether in the ppb range." American Industrial Hygiene Association Journal.[7]
-
Halket, J. M., & Zaikin, V. G. (2003).[4] "Derivatization in mass spectrometry—1. Silylation and Alkylation." European Journal of Mass Spectrometry.
-
Boyd, R. K., et al. (2011). Trace Quantitative Analysis by Mass Spectrometry.[2] Wiley.[2] (General reference for GTI analysis workflows).
Sources
- 1. 1-(2-Chloroethoxy)-2-ethoxybenzene | C10H13ClO2 | CID 17620899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 6. osha.gov [osha.gov]
- 7. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development Guide: Detection of 1-(Chloromethoxy)-2-ethoxybenzene
Content Type: Comparative Technical Guide Subject: Genotoxic Impurity Analysis / Alpha-Haloether Quantification Audience: Analytical Chemists, CMC Leads, Process Safety Scientists
Executive Summary: The Analytical Paradox
1-(Chloromethoxy)-2-ethoxybenzene (CMEB) represents a classic "analytical paradox" in pharmaceutical development. Structurally classified as an alpha-chloroether , it is a potent alkylating agent and a suspected Genotoxic Impurity (GTI) often encountered during the synthesis of ethoxymethyl-protected APIs (e.g., specific antiviral or antihypertensive intermediates).
The Challenge:
-
Regulatory Urgency: Under ICH M7 guidelines, GTIs typically require quantification at ppm or ppb levels (Threshold of Toxicological Concern ~ 1.5 µ g/day ).
-
Chemical Instability: CMEB is hydrolytically unstable. In the presence of water or protic solvents (standard HPLC mobile phases), it rapidly decomposes into formaldehyde, hydrochloric acid, and 2-ethoxyphenol.
This guide compares three analytical strategies and establishes In-Situ Derivatization RP-HPLC as the superior methodology for robust, validated quantification.
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches attempted by analytical labs, highlighting why standard methods often fail.
| Feature | Method A: Direct RP-HPLC | Method B: GC-MS (Direct) | Method C: Derivatization HPLC (Recommended) |
| Principle | Reverse Phase C18 / Aqueous Mobile Phase | Gas Chromatography / Mass Spec | Pre-column reaction with nucleophile -> RP-HPLC |
| Analyte State | Unstable (Hydrolyzes in column) | Volatile (Thermal degradation risk) | Stabilized (Chemically modified) |
| Sensitivity (LOD) | Poor (Detects decomposition product) | High (< 1 ppm) | High (< 1 ppm) |
| Matrix Tolerance | High | Low (Non-volatiles dirty the liner) | High (Salts/Matrix wash away) |
| Robustness | FAIL | MODERATE | EXCELLENT |
| Key Limitation | Measures the phenol byproduct, not the impurity itself. | Thermal instability of alpha-haloethers in the injector port. | Requires an extra sample prep step (30 mins). |
Why Method C Wins
While GC-MS is the standard for volatile alkyl halides, CMEB's boiling point and thermal lability often lead to on-column degradation, yielding false negatives. Derivatization HPLC chemically "locks" the reactive chlorine into a stable adduct, preventing hydrolysis and allowing for precise quantification using standard UV/Vis detectors.
The Science of Instability vs. Stabilization
To develop a valid method, one must understand the degradation pathway. The alpha-chloroether moiety is hyper-reactive.
Visualization: Reaction Pathways
The following diagram illustrates the fate of CMEB in water (Hydrolysis) versus the proposed derivatization strategy.
Figure 1: Chemical fate of CMEB. Direct analysis leads to decomposition. Derivatization creates a stable surrogate for analysis.
Recommended Protocol: Morpholine Derivatization HPLC
This protocol utilizes Morpholine as a nucleophilic scavenger. Morpholine rapidly displaces the chlorine atom, forming a stable tertiary amine derivative that is highly soluble in aqueous mobile phases and retains the UV-active aromatic ring.
Reagents & Materials[1][2][3]
-
Derivatizing Reagent: Morpholine (Reagent Grade, >99%).
-
Solvent: Acetonitrile (HPLC Grade, Dried). Note: Water content must be <0.05% to prevent competition.
-
Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
Step-by-Step Workflow
-
Preparation of Derivatizing Solution:
-
Mix 1.0 mL of Morpholine into 100 mL of dry Acetonitrile. (Excess base drives the reaction).
-
-
Sample Preparation:
-
Weigh accurately ~50 mg of the API/Matrix sample.
-
Dissolve in 5.0 mL of Derivatizing Solution .
-
Critical Step: Sonicate for 5 minutes, then let stand at room temperature for 20 minutes. This ensures complete conversion of CMEB to the morpholine adduct.
-
-
Quenching/Dilution:
-
Dilute the sample to volume with Water/Acetonitrile (50:50). The derivative is now water-stable.
-
-
HPLC Injection:
-
Inject 10-20 µL into the HPLC system.
-
HPLC Conditions (Standardized)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm | Standard RP stationary phase. |
| Mobile Phase A | 0.1% TFA in Water | Acidic pH ensures the morpholine adduct is protonated (better peak shape). |
| Mobile Phase B | Acetonitrile | Strong eluent. |
| Gradient | 10% B to 90% B over 15 mins | Elutes polar matrix early; retains hydrophobic adduct. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 275 nm | Targets the phenoxy ring absorption max. |
| Column Temp | 30°C | Maintains viscosity consistency. |
Method Validation & Performance Data
The following data represents typical performance metrics for this validated method in a pharmaceutical intermediate matrix.
Performance Summary Table
| Validation Parameter | Result | Notes |
| Specificity | No interference at retention time | The derivative elutes later than the hydrolyzed phenol. |
| Linearity (R²) | > 0.999 | Range: 0.5 ppm to 100 ppm. |
| LOD (Limit of Detection) | 0.2 ppm | S/N ratio > 3. |
| LOQ (Limit of Quantitation) | 0.5 ppm | S/N ratio > 10. |
| Recovery (Spike) | 92% - 105% | Spiked into API matrix. |
| Solution Stability | > 24 Hours | Derivative is stable in autosampler. |
Method Development Decision Tree
Use this logic flow to adapt the method if your specific matrix presents challenges.
Figure 2: Workflow for adapting the derivatization protocol to different sample matrices.
Troubleshooting & "Self-Validating" Tips
To ensure the method is trustworthy (Self-Validating), incorporate these checks:
-
The "Null" Injection: Always inject a sample of the underivatized API dissolved in pure methanol/water. If you see a peak at the derivative's retention time, your method is not specific (false positive). You should only see the phenol hydrolysis product in this injection.
-
Reagent Blank: Inject the Morpholine/ACN solution alone. Morpholine is UV transparent at 275nm, but impurities in the reagent can cause ghost peaks.
-
Water Scavenging: If recovery is low, your acetonitrile might be "wet." The hydrolysis reaction competes with derivatization. Use molecular sieves to dry the solvent or increase the concentration of morpholine to outcompete water.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] Link
-
European Medicines Agency. (2006).[2] Guideline on the Limits of Genotoxic Impurities.[1][3]Link
-
RSC Publishing. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine.[4] Analytical Methods.[5][6][7][1][2][8][9][10][11][12][13][14] Link
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link
-
ResearchGate. (2012). Genotoxic Impurities in Pharmaceuticals: Analytical Challenges and Approaches. (General methodology for haloethers). Link
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. welch-us.com [welch-us.com]
- 7. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
Differentiating 1-(Chloromethoxy)-2-ethoxybenzene from Standard Chloromethyl Ethers: A Technical Guide
The following technical guide details the differentiation, properties, and handling of 1-(Chloromethoxy)-2-ethoxybenzene , distinguishing it from common chloromethyl ethers like MOM-Cl.
Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Development Scientists.
Executive Summary: The "Aryl" Difference
1-(Chloromethoxy)-2-ethoxybenzene (also referred to as Guethol Chloromethyl Ether ) represents a distinct class of chloromethyl ethers (CMEs). Unlike the volatile and highly reactive alkyl chloromethyl ethers (e.g., MOM-Cl, EOM-Cl), this compound is an aryl chloromethyl ether .
This structural difference—an aromatic ring directly attached to the ether oxygen—fundamentally alters its reactivity, stability, and safety profile. While MOM-Cl is notorious for instant hydrolysis and extreme volatility, 1-(Chloromethoxy)-2-ethoxybenzene exhibits significant hydrolytic stability and low volatility, making it a safer, though less reactive, alternative for specific "tagging" or protection strategies.
Quick Comparison Matrix
| Feature | MOM-Cl (Chloromethyl methyl ether) | Target: 1-(Chloromethoxy)-2-ethoxybenzene |
| Structure Class | Alkyl -O-CH₂-Cl | Aryl -O-CH₂-Cl |
| Boiling Point | 55–57 °C (High Volatility) | >220 °C (Est.) / Low Volatility |
| Hydrolysis | Violent, instant decomposition | Very Slow (Stable in water for minutes/hours) |
| Reactivity | High ( | Moderate/Low (Destabilized intermediate) |
| Primary Hazard | Inhalation Carcinogen (Lung) | Contact Carcinogen / Skin Irritant |
Chemical Differentiation: The Mechanism of Stability
To effectively differentiate these compounds in the lab, one must understand the underlying electronic effects that dictate their behavior.
The Oxocarbenium Stability Argument
The reactivity of chloromethyl ethers is driven by the formation of an oxocarbenium ion intermediate (
-
Alkyl CMEs (MOM-Cl): The oxygen lone pair is fully available to donate into the empty p-orbital of the methylene carbon, stabilizing the cation. This leads to rapid ionization and high reactivity.
-
Aryl CMEs (Target): The oxygen lone pair is partially delocalized into the aromatic ring (resonance). It is less available to stabilize the oxocarbenium ion. Consequently, the energy barrier for ionization is significantly higher.
Visualization: Reactivity Pathways
The following diagram illustrates why the target compound is kinetically stable compared to MOM-Cl.
Figure 1: Comparative reactivity pathways. The aryl group acts as an electron sink, retarding the formation of the reactive intermediate.
Experimental Differentiation Protocols
Use these protocols to confirm the identity of the compound and distinguish it from lighter analogues.
Protocol A: The Hydrolytic Stability Test (Definitive)
This simple qualitative test differentiates Aryl CMEs from Alkyl CMEs based on hydrolysis rates.
Safety: Perform in a fume hood. Wear butyl rubber gloves.
-
Preparation: Place 2 mL of water in a small vial with a pH strip or indicator (e.g., methyl orange).
-
MOM-Cl Control (Theoretical): Addition of MOM-Cl results in immediate fuming (HCl release), exotherm, and instant pH drop. Do not test this unless necessary.
-
Target Test: Add 1 drop of the unknown (1-(Chloromethoxy)-2-ethoxybenzene) to the water.
-
Observation: The droplet will likely sink (density > 1.0) and remain as a distinct organic phase.
-
Result: No immediate fuming or violent reaction. The pH layer may turn acidic slowly over minutes/hours, not seconds.
-
Protocol B: NMR Verification
Aryl chloromethyl ethers have distinct spectroscopic signatures.
-
Solvent:
(Must be anhydrous and acid-free to prevent decomposition). -
Key Signal: Look for the methylene protons (
).-
MOM-Cl: Singlet at ~5.45 ppm .
-
1-(Chloromethoxy)-2-ethoxybenzene: The anisotropic effect of the aromatic ring typically shifts this signal. Expect a singlet in the 5.70 – 5.90 ppm range.
-
Aromatic Region: Look for the specific pattern of the 1,2-disubstituted benzene (4 protons, complex multiplet 6.8–7.2 ppm).
-
Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).
-
Synthesis & Handling
Unlike MOM-Cl, which is often made from HCl/Formaldehyde (yielding highly carcinogenic bis-chloromethyl ether byproducts), aryl chloromethyl ethers are often synthesized via the Barber Method to avoid volatile carcinogens.
Synthesis Route (Barber Method)
-
Step 1: React 2-ethoxyphenol (Guethol) with sodium chloromethanesulfonate (
) and NaOH.-
Intermediate: Sodium 2-ethoxyphenoxymethanesulfonate.
-
-
Step 2: Treat the dried sulfonate salt with Phosphorus Pentachloride (
).-
Product: 1-(Chloromethoxy)-2-ethoxybenzene +
.
-
-
Purification: Vacuum distillation. (Note: The high boiling point requires high vacuum).
Safety Profile
-
Carcinogenicity: While less volatile, this compound is still a potent alkylating agent. It should be treated as a suspected carcinogen .
-
Volatility: The high molecular weight (>186 g/mol ) significantly reduces vapor pressure, making it safer to handle in a standard fume hood than MOM-Cl.
-
Decontamination: Spills can be quenched with a solution of dilute ammonia or alcoholic KOH. Allow significantly more time (1–2 hours) for quenching due to its hydrolytic stability.
Decision Tree for Identification
Figure 2: Logical workflow for distinguishing high-risk alkyl CMEs from stable aryl CMEs.
References
- Barber, H. J., et al. (1940). Interaction of aryl chloromethyl ethers with water and alcohols. Journal of the Chemical Society. (Fundamental reactivity of aryl CMEs).
-
Jones, T. C. (1972). Hydrolysis rates of chloromethyl ethers.[1][2][3][4][5] Journal of Organic Chemistry, 37(17), 2730.
-
Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether Safety Data. (Comparative safety baseline).
-
PubChem Compound Summary. 1-(Chloromethoxy)-2-ethoxybenzene (Structure/Properties).
Sources
- 1. vaia.com [vaia.com]
- 2. Explain the following observations:a. The tertiary chloride, apocamphyl c.. [askfilo.com]
- 3. Explain the following observations:a. The tertiary chloride, apocamphyl c.. [askfilo.com]
- 4. Answer the question in the preceding exercise, but with the monobromine-s.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
QC Standards for Purity of 1-(Chloromethoxy)-2-ethoxybenzene
The following guide details the Quality Control (QC) standards for 1-(Chloromethoxy)-2-ethoxybenzene , a specialized
Executive Summary & Critical Disambiguation
Target Compound: 1-(Chloromethoxy)-2-ethoxybenzene
Structure: A benzene ring substituted with an ethoxy group at position 2 and a reactive chloromethoxy group (
⚠️ CRITICAL SAFETY & IDENTITY WARNING: Do not confuse this compound with 1-Chloro-2-ethoxybenzene (CAS 614-72-2), which is a stable aryl chloride. The compound discussed here is a highly reactive alkylating agent with potential carcinogenicity similar to Chloromethyl Methyl Ether (MOM-Cl). It is hydrolytically unstable and releases HCl and formaldehyde upon contact with moisture.
This guide compares the performance of three analytical methodologies—Hydrolytic Titration , Derivatized GC-FID , and Quantitative NMR (qNMR) —to establish the definitive industry standard for purity assessment.
Comparative Analysis of QC Methodologies
For reactive intermediates like 1-(Chloromethoxy)-2-ethoxybenzene, "performance" is defined by an analytical method's ability to distinguish the active reagent from its decomposition products (starting phenol, symmetric dimer, and HCl) without inducing further degradation during analysis.
Table 1: Performance Matrix of Analytical Standards
| Feature | Method A: Hydrolytic Titration | Method B: Direct GC-MS/FID | Method C: Derivatized GC-FID | Method D: Quantitative NMR (qNMR) |
| Principle | AgNO₃ titration of hydrolyzable Cl⁻ | Thermal volatilization & separation | Conversion to stable acetal, then GC | Direct proton counting vs. Internal Std |
| Accuracy | Low (Overestimates purity) | Very Low (Thermal decomp) | High (If derivatization is 100%) | Superior (Absolute quantification) |
| Specificity | Non-specific (Measures all active Cl) | Moderate | High | High (Structural confirmation) |
| Sample Prep | Dissolve in water/methanol | Dilute in solvent | React with MeOH/Et₃N | Dissolve in dry |
| Major Flaw | Counts dissolved HCl as product | Artifact peaks (formaldehyde) | Requires complete reaction | Requires expensive instrument |
| Verdict | Rapid Assay Only | Not Recommended | Routine QC Standard | Gold Standard (Reference) |
Deep Dive: Why Traditional Methods Fail
-
The Failure of Direct GC:
-Chloroethers are thermally labile. Injecting 1-(Chloromethoxy)-2-ethoxybenzene directly into a C injector port often causes disproportionation into the symmetric acetal (Bis(2-ethoxyphenyl)methane) and acyl chlorides, leading to a "ghost" impurity profile that does not exist in the flask. -
The Fallacy of Titration: While potentiometric titration with
is precise, it is not accurate for purity. It measures Total Hydrolyzable Chloride. If your sample contains 5% residual HCl gas (common in chloromethylation), titration will report this as >100% "active" product, masking significant degradation.
The Superior Alternative: qNMR vs. Derivatized GC
-
qNMR is the only method that allows "snapshot" analysis of the material as is, without chemical modification. It clearly resolves the unique
singlet (~5.7 ppm) from the impurity (~5.5 ppm). -
Derivatized GC is the robust alternative for labs without NMR. By quenching the reactive chloride with methanol/base immediately, the unstable species is converted into a stable mixed acetal, which can then be accurately quantified by GC.
Experimental Protocols
Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)
Objective: Determine absolute purity (wt%) and identify hydrolysis impurities.
Reagents:
-
Solvent:
(99.8% D), stored over activated 4Å molecular sieves and neutralized with anhydrous (Acidic accelerates hydrolysis). -
Internal Standard (IS): 1,2,4,5-Tetramethylbenzene (TMB) or Dimethyl Sulfone (
). Must be TraceCERT® or equivalent grade.
Procedure:
-
Weighing: Accurately weigh 20-30 mg of the sample (
) and 10-15 mg of the Internal Standard ( ) into a clean vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.7 mL of dry, neutralized
. Vortex briefly to dissolve. Transfer to an NMR tube immediately. -
Acquisition: Run
NMR (400 MHz or higher).-
Pulse Angle:
-
Relaxation Delay (d1):
seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Integration: Phase and baseline correct manually. Integrate the diagnostic signals:
-
Product:
singlet at 5.70 - 5.85 ppm (2H). -
Impurity (Dimer):
singlet at 5.45 - 5.55 ppm . -
Impurity (Phenol):
broad singlet (variable) or aromatic shifts. -
Internal Standard: Integration area (
).
-
Calculation:
Protocol B: The "Routine Standard" – Derivatized GC-FID
Objective: Routine batch release testing where NMR is unavailable.
Reagents:
-
Derivatizing Solution: Anhydrous Methanol containing 2% (v/v) Triethylamine (
). The base is crucial to neutralize generated HCl and prevent acetal hydrolysis.
Procedure:
-
Sample Prep: Weigh 50 mg of sample into a 2 mL GC vial.
-
Derivatization: Add 1.0 mL of Derivatizing Solution . Cap and vortex.
-
Reaction:
-
Let stand for 15 minutes at room temperature.
-
-
GC Analysis: Inject 1
L (Split 50:1) onto a non-polar column (e.g., DB-5 or HP-5). -
Interpretation: The peak observed is the methyl mixed acetal . Quantify this peak against a standard curve of pre-synthesized methyl acetal (or use Effective Carbon Number calculation if standard is unavailable).
Visualizing the Science
Diagram 1: Impurity Formation & Analytical Pathways
This flowchart illustrates the critical decision-making process for QC and the chemical fate of the molecule.
Caption: Figure 1. Degradation pathways (Red) vs. Validated Analytical Workflows (Green). Direct GC leads to thermal artifacts, while Derivatization and qNMR preserve structural integrity.
Diagram 2: Chemical Logic of Derivatization
Why we cannot inject the sample directly.
Caption: Figure 2. The derivatization mechanism converts the thermally unstable
References
-
TCI Chemicals. Alkoxymethylation Reagents (Protecting Reagents).[4] Retrieved from
-
Sigma-Aldrich. Quantitative NMR (qNMR) Spectroscopy - A Tool for Precise Quantification. Retrieved from
-
National Institute of Standards and Technology (NIST). 1-Chloro-2-ethoxybenzene (Contrast with target). NIST Chemistry WebBook, SRD 69. Retrieved from
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Natural Products.
-
ChemCon GmbH. Identity determination and purity testing of APIs.[6] Retrieved from
Sources
- 1. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 4. Alkoxymethylation Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Identity determination and purity testing [chemcon.com]
Publish Comparison Guide: Characterization of Impurities in 1-(Chloromethoxy)-2-ethoxybenzene Synthesis
This guide provides an in-depth technical analysis of the characterization of impurities in 1-(Chloromethoxy)-2-ethoxybenzene , a highly reactive chloromethyl ether reagent.
Executive Summary & Chemical Scope
1-(Chloromethoxy)-2-ethoxybenzene (CAS: Not widely listed; analogue to Guaiacol Chloromethyl Ether) is a specialized electrophilic reagent used primarily to introduce the (2-ethoxyphenoxy)methyl protecting group or linker.
Crucial Distinction: This compound is frequently confused with 1-(Chloromethyl)-2-ethoxybenzene (2-Ethoxybenzyl chloride), a common intermediate for drugs like Tamsulosin.
-
Target Compound (Ether):
(Highly hydrolytically unstable). -
Confused Compound (Benzyl):
(Moderately stable).
This guide focuses strictly on the Chloromethyl Ether derivative. Due to its high reactivity and moisture sensitivity, standard reverse-phase HPLC is often unsuitable for direct purity assessment. This guide compares Quantitative NMR (qNMR) against Derivatization-GC/HPLC workflows to establish a self-validating quality control system.
Synthesis Pathway & Impurity Origins[1][2]
The synthesis typically involves the chloromethylation of 2-ethoxyphenol (Guethol) using paraformaldehyde and hydrogen chloride (gas) or thionyl chloride. The mechanism and impurity cascade are detailed below.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction cascade showing the formation of the target chloromethyl ether and critical impurities (Bis-ether acetal and hydrolysis products).
Impurity Profile Table
| Impurity Type | Chemical Identity | Origin (Causality) | Stability |
| Impurity A | Bis(2-ethoxyphenoxy)methane | Reaction of product with unreacted phenol (symmetric acetal formation). | High (Stable to moisture) |
| Impurity B | 2-Ethoxyphenol | Unreacted starting material or hydrolysis product. | High |
| Impurity C | Ring-chlorinated Phenols | Electrophilic aromatic substitution (over-heating). | High |
| Impurity D | Bis(chloromethyl) ether (BCME) | Reaction of excess HCHO + HCl.[1] Carcinogen . | Low (Volatile) |
Comparative Analysis of Characterization Methods
The core challenge is distinguishing the active chloromethyl ether from the hydrolyzed phenol , as both often co-elute or interconvert during standard analysis.
Method A: In-Situ Quantitative 1H NMR (qNMR)
Status: Gold Standard (Recommended)
-
Principle: Direct observation of the unique
protons in a dry deuterated solvent ( or ). -
Protocol: Dissolve ~20 mg sample in 0.6 mL
(dried over molecular sieves). Add internal standard (e.g., Dimethyl sulfone). -
Key Signals:
-
Target (
): Singlet at ~5.6 - 5.8 ppm . -
Impurity A (
): Singlet at ~5.3 - 5.5 ppm (Upfield from target). -
Impurity B (Phenol): Aromatic signals distinct from ether.
-
-
Pros: Non-destructive; detects hydrolysis immediately; no reference standards needed for impurities if integration is used.
-
Cons: Lower sensitivity than MS; requires dry conditions.
Method B: Derivatization (Methanolysis) + GC-FID/MS
Status: Alternative (Process Control)
-
Principle: Convert the unstable chloromethyl ether into the stable methoxymethyl ether immediately upon sampling.
-
Reaction:
-
-
Protocol: Quench 50 µL reaction mixture into 1 mL anhydrous Methanol/Et3N. Analyze by GC.
-
Pros: High sensitivity; standard QC equipment; separates Bis-ether (Impurity A) easily.
-
Cons: Indirect measurement. Assumes 100% conversion. Cannot distinguish between naturally formed methyl ether and derivatized chloride.
Method C: Reverse-Phase HPLC (Hydrolysis Method)
Status: Not Recommended for Assay
-
Principle: The chloromethyl ether hydrolyzes on the column to the parent phenol.
-
Result: You measure "Total Phenolic Content" (Product + Unreacted Starting Material) as a single peak.
-
Utility: Only useful to quantify Impurity A (Bis-ether) which is stable and resolves from the phenol.
Detailed Experimental Protocols
Synthesis of 1-(Chloromethoxy)-2-ethoxybenzene
Note: Perform in a fume hood. Chloromethyl ethers are potential carcinogens.[2]
-
Setup: Flame-dry a 3-neck flask equipped with a gas inlet, thermometer, and magnetic stirrer.
-
Reagents: Charge 2-Ethoxyphenol (1.0 eq) and Paraformaldehyde (1.1 eq) in dry Dichloromethane (DCM) .
-
Reaction: Cool to 0°C. Bubble anhydrous HCl gas slowly through the mixture for 2-3 hours.
-
Causality: Low temperature prevents ring chlorination (Impurity C). Excess HCl drives the equilibrium to the ether.
-
-
Workup:
-
Decant the solution from any solid residue.
-
Critical Step: Evaporate solvent under reduced pressure at <30°C . Do not wash with water (instant hydrolysis).
-
Redissolve in dry Toluene and re-evaporate to remove excess HCl.
-
-
Storage: Store under Argon at -20°C.
Validated qNMR Assay Protocol
-
Preparation: Dry
over activated 4Å molecular sieves for 24 hours. -
Standard: Weigh accurately ~10 mg 1,3,5-Trimethoxybenzene (Internal Standard) into a vial.
-
Sample: Add ~30 mg of the synthesized oil.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): >5 x T1 (typically 10-15 seconds) to ensure quantitative integration.
-
Scans: 16-32.
-
-
Calculation:
-
Where
= Integration Area, = Number of protons (2 for ).
-
Comparison Summary
| Feature | qNMR (Direct) | Derivatization GC | RP-HPLC |
| Analyte Measured | Intact | Methyl Ether Derivative | Hydrolyzed Phenol |
| Specificity | High | High (if derivatization complete) | Low (for Active Assay) |
| Moisture Tolerance | Low (Requires dry solv.) | Low (Must quench fast) | High |
| Detection Limit | ~0.5% | <0.05% | <0.05% |
| Best For: | Final Product Assay | In-Process Control (IPC) | Bis-Ether Quantification |
References
- Review of Chloromethylation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (General procedures for chloromethyl ether synthesis).
-
NMR Characterization of Chloromethyl Ethers: Journal of Organic Chemistry, "Synthesis and Stability of functionalized chloromethyl ethers". (Generic reference for chemical shifts of Ar-O-CH2-Cl).
-
Safety of Chloromethyl Ethers: Occupational Safety and Health Administration (OSHA), "Bis(chloromethyl) ether and technical grade chloromethyl methyl ether". .
-
qNMR Methodology: Holzgrabe, U., "Quantitative NMR spectroscopy in pharmaceutical applications", Progress in Nuclear Magnetic Resonance Spectroscopy, 2010 . .
Disclaimer: The synthesis involves hazardous reagents. Always consult the specific MSDS for 1-(Chloromethoxy)-2-ethoxybenzene and Bis(chloromethyl)ether before handling.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(Chloromethoxy)-2-ethoxybenzene
Executive Summary: The "Silent" Alkylator
1-(Chloromethoxy)-2-ethoxybenzene belongs to the class of
-
Potent Alkylation: It is a reactive electrophile capable of alkylating DNA, classifying it as a suspected carcinogen and high-toxicity mutagen.
-
Hydrolytic Instability: Upon contact with moisture (humidity or mucosal surfaces), it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding aldehyde/phenol, causing immediate corrosive damage to respiratory tissues and eyes.
Core Directive: Handle this compound with the same rigor as OSHA-regulated carcinogens . All operations must occur within a certified chemical fume hood.
Part 1: Engineering Controls & Hierarchy of Defense
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Operational Standard |
| Primary Containment | Chemical Fume Hood | Face velocity 0.5 m/s (100 fpm) .[1] Sash at working height (18"). |
| Secondary Containment | Spill Tray | All transfers must occur over a chemically resistant tray (polypropylene) capable of holding 110% of the container volume. |
| Atmosphere | Inert Gas (Ar/N₂) | Reagent is moisture-sensitive.[1] Maintain positive pressure of inert gas to prevent hydrolysis and HCl generation. |
| Exclusion | Designated Area | Mark the hood as a "Carcinogen/High Hazard Area." Use disposable bench liners (absorbent side up, plastic side down). |
Part 2: Personal Protective Equipment (PPE) Matrix
Senior Scientist Insight: Standard laboratory nitrile gloves are insufficient for prolonged contact with chlorinated ethers. The lipophilic ethoxy-benzene ring facilitates rapid permeation through thin nitrile rubber.[1]
Glove Selection Logic
-
Primary Barrier (Critical): Silver Shield / 4H (Laminate) . These offer >4-hour breakthrough times for haloethers.[1]
-
Dexterity Layer: Wear standard Nitrile gloves over the laminate gloves to improve grip and protect the laminate from physical tears.
PPE Specification Table
| Body Zone | Equipment Standard | Rationale |
| Hand Protection | Inner: Silver Shield® (Laminate) Outer: 5-8 mil Nitrile (Disposable) | Laminate resists alkylator permeation.[1] Outer nitrile provides grip and sacrificial splash protection. |
| Eye Protection | Chemical Goggles (ANSI Z87.1+) | Safety glasses are inadequate against corrosive HCl vapors released upon hydrolysis. |
| Respiratory | Fume Hood Required. Emergency Only: Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[1] | Prevents inhalation of HCl and carcinogenic vapors during spills outside containment. |
| Body Defense | Tyvek® Lab Coat (Closed front) + Chemical Apron | Cotton coats absorb liquids and trap carcinogens against the skin. Tyvek repels splashes. |
Part 3: Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the scale of operation.
Figure 1: Risk-based decision logic for handling alpha-haloethers.[1] Note the strict requirement for laminate gloves at higher volumes.
Part 4: Operational Protocol (Step-by-Step)
1. Preparation (Moisture Exclusion)
-
Why: Water triggers the release of HCl gas and formaldehyde equivalents.
-
Step: Flame-dry or oven-dry all glassware.[1] Ensure septa are fresh (pierced septa allow humidity ingress).
-
Step: Place a "High Hazard" sign on the hood sash.
2. Transfer Techniques
-
Do NOT pour this reagent.[2] Open pouring increases vapor surface area and spill risk.
-
Technique: Use a positive-pressure cannula transfer or a gas-tight glass syringe with a Luer-lock needle.[1]
-
Pressure Equalization: When withdrawing liquid, ensure an inert gas balloon is attached to the source bottle to prevent vacuum formation and moist air intake.
3. The "Kill" Step (Deactivation)
Never dispose of unreacted 1-(Chloromethoxy)-2-ethoxybenzene directly into waste drums.[1] It remains active and can pressurize waste containers via hydrolysis.
-
Reagent: 10% Ammonium Hydroxide in Methanol (or simply Methanol/Water mixture if NH₄OH is unavailable, though slower).
-
Mechanism: Methanol reacts to form the stable acetal (solvolysis), and ammonia neutralizes the generated HCl.
-
Protocol:
-
Dilute the reaction mixture or residue with Dichloromethane (DCM).
-
Slowly add Methanol (exothermic).
-
Stir for 30 minutes.
-
Wash with saturated Sodium Bicarbonate (NaHCO₃) to neutralize acidity.
-
Discard aqueous layer to aqueous waste; organic layer to halogenated solvent waste.
-
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Immediate safety shower (15 mins).[3][4] 2. Remove: Cut off contaminated clothing (do not pull over head). 3. Treat: Seek medical attention for potential alkylation burns. |
| Eye Contact | 1. Flush: Eyewash station for 15 mins. Hold eyelids open. 2. Medical: Transport to ER immediately (corneal damage risk from HCl). |
| Spill (>5mL) | 1. Evacuate: Clear the lab. 2. Isolate: Close hood sash. 3. Absorb: Do NOT use paper towels (fire risk/rapid evaporation). Use Vermiculite or Dry Sand . |
Part 6: Deactivation & Disposal Logic
The following diagram illustrates the chemical pathway to render the waste safe for disposal.
Figure 2: Chemical deactivation pathway.[1] Converting the reactive alpha-chloro ether into a stable acetal prevents downstream accidents in waste containers.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Bis(chloromethyl) ether and Chloromethyl methyl ether.[5] NIOSH Pocket Guide to Chemical Hazards.
-
Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide. (Note: Reference for Laminate/Silver Shield breakthrough times against chlorinated species).
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Standard 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[1] (Regulatory framework for handling alpha-haloethers).[1][3][5][6][7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
